2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-6-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIWBGTVLJDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1Br)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732351 | |
| Record name | 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001648-73-2 | |
| Record name | 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide also incorporates information on the broader class of benzothiazole derivatives to provide a contextual understanding of its potential biological significance and synthetic strategies.
Core Chemical Properties
This compound is a benzothiazole derivative with the chemical formula C₇H₇BrN₂OS[1]. It is described as a light beige solid[1]. The primary known application of this compound is as an intermediate in the preparation of Pramipexole[1][2].
| Property | Value | Source |
| CAS Number | 1001648-73-2 | [1] |
| Molecular Formula | C₇H₇BrN₂OS | [1] |
| Molecular Weight | 247.11 g/mol | [1] |
| Appearance | Light Beige Solid | [1] |
| SMILES | N=c1[nH]c2c(s1)C(=O)C(Br)CC2 | [1] |
| InChI | InChI=1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10) | [1] |
| InChI Key | PHFIWBGTVLJDDJ-UHFFFAOYSA-N | [1] |
Biological Significance of the Benzothiazole Scaffold
The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a prominent pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities[3][4][5]. Derivatives of benzothiazole have been investigated for their therapeutic potential in various domains, including:
-
Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have shown significant efficacy against various bacterial and fungal strains[5][6][7].
-
Anticancer Properties: Certain substituted benzothiazoles have demonstrated potent antitumor activity against several cancer cell lines[8].
-
Anticonvulsant Effects: The benzothiazole scaffold is a key component in the development of novel anticonvulsant agents[4][8].
-
Anti-inflammatory and Analgesic Actions: These compounds have also been explored for their potential to alleviate inflammation and pain[3].
-
Other Therapeutic Areas: The diverse biological profile of benzothiazoles extends to antimalarial, anti-tubercular, and antidiabetic activities[3][4][5].
Given that this compound is an intermediate in the synthesis of Pramipexole, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome, its biological context is significant within neuropharmacology.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related benzothiazole derivatives. A common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.
Proposed Synthetic Protocol for this compound
This proposed protocol is based on general methods for the synthesis of 2-aminobenzothiazoles.
Materials:
-
Substituted aniline precursor
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)[9]
-
Bromine (Br₂)
-
Glacial acetic acid[10]
-
Ethanol
-
Activated carbon (e.g., Norit)[9]
-
Ammonium hydroxide[9]
Procedure:
-
Formation of the Thiourea Intermediate:
-
Dissolve the appropriate substituted aniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir at room temperature to form the corresponding thiourea derivative.
-
-
Cyclization and Bromination:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
-
Isolation and Purification:
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash with cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water.
-
For further purification, the product can be dissolved in hot ethanol, treated with activated carbon to remove colored impurities, and then recrystallized[9].
-
The final product can be isolated by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine and amino groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition[10].
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule[10].
-
Melting Point Analysis: To assess the purity of the compound.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Generalized Signaling Pathway for Benzothiazole Derivatives
Caption: Generalized signaling pathway potentially modulated by benzothiazole derivatives.
References
- 1. This compound [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijpsr.com [ijpsr.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. jchr.org [jchr.org]
- 7. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Elucidation of the Structure of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone possesses the chemical formula C₇H₇BrN₂OS and a molecular weight of approximately 247.11 g/mol .[1][2][3] The structure consists of a dihydrobenzothiazolone core, characterized by a fused thiazole and a cyclohexanone ring, with an amino group at position 2 and a bromine atom at position 6.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Spectroscopic Data for Structure Elucidation
While specific spectra for the title compound are not available, the following tables summarize the expected data based on the analysis of similar benzothiazole derivatives.[4][5][6][7][8][9]
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | br s | 2H | -NH₂ |
| ~4.5-5.0 | m | 1H | CH-Br |
| ~2.5-3.5 | m | 4H | -CH₂-CH₂- |
| ~9.0-10.0 | br s | 1H | -NH- (thiazole) |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~180-190 | C=O |
| ~160-170 | C=N |
| ~110-140 | Aromatic/Thiazole C |
| ~50-60 | CH-Br |
| ~20-40 | -CH₂-CH₂- |
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation |
| ~247/249 | [M]⁺∙ (presence of Br isotope pattern) |
| Fragments | Loss of Br, CO, NH₂, etc. |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (amino and amide) |
| ~1680 | C=O stretching (ketone) |
| ~1620 | C=N stretching (thiazole) |
| ~1550 | N-H bending |
| ~700 | C-Br stretching |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a critical step in the production of Pramipexole.[10][11] The following is a general procedure derived from patented syntheses of related compounds.
Workflow for the Synthesis of this compound
References
- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound [cymitquimica.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-氨基-6-溴苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]
- 9. 2-Benzothiazolamine [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
Technical Guide: 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone (CAS 1001648-73-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is a heterocyclic organic compound with the CAS number 1001648-73-2. Structurally, it features a benzothiazole core, which is a common motif in pharmacologically active molecules. This compound is primarily recognized as a key intermediate in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach based on available literature, and the biological context related to its role as a precursor to Pramipexole.
Chemical and Physical Properties
While detailed experimental data for this specific intermediate is limited in publicly available literature, some key properties have been reported by chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 1001648-73-2 | [1][2] |
| Molecular Formula | C₇H₇BrN₂OS | [4] |
| Molecular Weight | 247.11 g/mol | [4] |
| Appearance | Reported as a solid | - |
| Stereochemistry | Racemic | [4] |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed journals. However, analysis of patents related to the synthesis of Pramipexole allows for the deduction of a probable synthetic route. The general strategy involves the formation of the benzothiazole ring system from a functionalized cyclohexane precursor.
A plausible synthetic pathway is outlined below, derived from general methods for preparing structurally related Pramipexole intermediates.[5]
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
General Experimental Considerations (based on related syntheses):
-
Step 1: Bromination of N-protected 4-aminocyclohexanone.
-
An N-protected derivative of 4-aminocyclohexanone (e.g., the acetamido derivative) is treated with a brominating agent, such as elemental bromine, typically in a suitable solvent like acetic acid or water. This reaction yields an α-bromo ketone intermediate. The protecting group is crucial to prevent side reactions with the amino group.
-
-
Step 2: Thiazole Ring Formation.
-
The α-bromo ketone intermediate is then reacted with thiourea. This reaction proceeds via a Hantzsch-type thiazole synthesis, where the thiourea acts as the source of the thiazole's nitrogen and sulfur atoms, leading to the formation of the bicyclic benzothiazole ring system.
-
-
Step 3: Deprotection.
-
The final step would involve the removal of the N-protecting group, likely through acid hydrolysis, to yield the free amino group of the target compound, this compound.[6]
-
Note: The yields, specific reaction conditions (temperature, reaction time, purification methods), and analytical data (NMR, IR, Mass Spectrometry) for these steps are not available in the public domain for this specific compound and would require experimental determination.
Biological Activity and Signaling Pathways
There is no direct evidence in the reviewed literature of specific biological studies or assays conducted on this compound itself. Its significance is derived from its role as a precursor to Pramipexole. Therefore, the relevant biological context is the mechanism of action of Pramipexole.
Pramipexole is a non-ergot dopamine agonist with high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, showing a particular preference for the D3 receptor subtype.[7][8] The therapeutic effects of Pramipexole in Parkinson's disease are attributed to its ability to stimulate dopamine receptors in the striatum, thereby compensating for the loss of dopaminergic neurons.[3][8]
Signaling Pathway of Pramipexole (Dopamine D2/D3 Receptor Agonism):
Caption: Simplified signaling pathway of Pramipexole as a dopamine D2/D3 receptor agonist.
Conclusion
References
- 1. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 2. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 3. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 6. US7741490B2 - Intermediates for the preparation of pramipexole - Google Patents [patents.google.com]
- 7. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Formation of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details the reaction mechanism, provides experimental protocols based on analogous syntheses, and presents relevant data in a structured format.
Core Synthesis and Mechanism of Formation
The formation of this compound is achieved through a classical Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, the α-haloketone is 2-bromo-1,3-cyclohexanedione, and the thioamide is thiourea.
The reaction proceeds through a series of nucleophilic attack, cyclization, and dehydration steps to form the thiazole ring fused to the cyclohexanone backbone. The presence of the bromine atom on the cyclohexane ring is crucial for the final structure of the product.
Proposed Reaction Mechanism
The detailed mechanism for the formation of this compound is as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in 2-bromo-1,3-cyclohexanedione. This results in the formation of an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking one of the carbonyl carbons of the cyclohexanedione ring. This leads to the formation of a five-membered thiazoline ring fused to the six-membered ring.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable imine.
-
Tautomerization: The final step involves tautomerization of the exocyclic imine to the more stable endocyclic amine, and the enol form of the cyclohexanone ring to the keto form, yielding the final product, this compound.
A Technical Guide to the Spectroscopic Data of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a key intermediate in the synthesis of the dopamine agonist Pramipexole. Due to the limited availability of published spectra for this specific compound, this document presents predicted spectroscopic characteristics based on the analysis of structurally related benzothiazole derivatives. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data are provided to guide researchers in the characterization of this and similar molecules. Furthermore, a logical workflow for its synthesis is visualized.
Introduction
This compound (CAS No: 1001648-73-2) is a heterocyclic compound of significant interest in pharmaceutical synthesis.[1][2][3] Its primary application lies as a crucial intermediate in the manufacturing of Pramipexole, a medication used in the treatment of Parkinson's disease and restless legs syndrome. The precise characterization of such intermediates is paramount for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed summary of the expected spectroscopic data and the methodologies for their acquisition.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted with a high degree of confidence based on the extensive literature on analogous benzothiazole derivatives. The following tables summarize the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.5 - 8.0 | Broad Singlet | 2 | -NH₂ |
| ~4.5 - 4.8 | Doublet of Doublets | 1 | H-6 |
| ~3.0 - 3.4 | Multiplet | 2 | H-4 |
| ~2.5 - 2.9 | Multiplet | 2 | H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (C-7) |
| ~165 | C=N (C-2) |
| ~150 | C-8a (Thiazole ring fusion) |
| ~115 | C-4a (Thiazole ring fusion) |
| ~50 | C-6 |
| ~35 | C-4 |
| ~30 | C-5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid State, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Broad | N-H stretching (amino group) |
| 3100 - 3000 | Medium | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (ketone) |
| ~1620 | Strong | C=N stretching (thiazole ring) |
| ~1540 | Medium | N-H bending (amino group) |
| ~1250 | Medium | C-N stretching |
| ~700 - 600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 247/249 | ~100 / ~98 | [M]⁺ / [M+2]⁺ (presence of Bromine) |
| 168 | Variable | [M - Br]⁺ |
| 140 | Variable | [M - Br - CO]⁺ |
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[4][5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Maxima (Solvent: Ethanol or Methanol)
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| ~230 - 250 | High | π → π* transition (benzothiazole system) |
| ~320 - 350 | Medium | n → π* transition (carbonyl and imine groups) |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7] The solution is transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
-
¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (often several thousand) is required due to the low natural abundance of ¹³C.
-
Data Processing: The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with either a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.[8]
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]
-
Sample Preparation (ATR Method): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured by applying pressure with the built-in clamp.[8]
-
Acquisition: A background spectrum of air (or the clean ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the resulting spectrum is ratioed against the background.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[9][10][11]
-
Sample Introduction: The sample, which must be volatile, can be introduced via a direct insertion probe or through a gas chromatograph (GC/MS). For a solid sample, the direct probe is heated to achieve a vapor pressure of at least 10⁻⁶ torr.[9]
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[9][10] This high energy causes both ionization and extensive fragmentation.
-
Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[12]
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).
-
Acquisition: The sample is placed in a 1 cm path length quartz cuvette. A reference cuvette containing the pure solvent is used to zero the instrument. The absorbance spectrum is then recorded over a wavelength range of approximately 200-800 nm.[12]
Synthesis Workflow
This compound is a key intermediate in several patented synthetic routes to Pramipexole.[13][14][15][16] The following diagram illustrates a common synthetic pathway.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data is scarce, the predicted values and detailed experimental protocols herein offer a robust framework for researchers and professionals in drug development to identify, characterize, and ensure the quality of this important pharmaceutical intermediate. The provided synthesis workflow further contextualizes the role of this compound in the production of Pramipexole.
References
- 1. This compound [jknbiochem.net]
- 2. This compound [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. ijnrd.org [ijnrd.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Guide: 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a Key Intermediate in Pramipexole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is a crucial heterocyclic intermediate in the synthetic pathway of Pramipexole, a potent dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. Understanding the synthesis, properties, and handling of this intermediate is vital for the efficient and safe production of the final active pharmaceutical ingredient (API). This technical guide provides a consolidated overview of the available information on this compound.
Chemical Properties and Data
A summary of the key chemical properties for this compound (CAS Number: 1001648-73-2) is presented below.[1][2][3] It is important to note that while the molecular formula and weight are well-established, detailed experimental data such as melting point, solubility, and comprehensive spectral analyses are not widely reported in publicly accessible literature.
| Property | Value | Reference |
| CAS Number | 1001648-73-2 | [1][3] |
| Molecular Formula | C₇H₇BrN₂OS | [1][2] |
| Molecular Weight | 247.11 g/mol | [1][2] |
| Appearance | Light Beige Solid | [1] |
| Synonyms | 2-Amino-6-bromo-7-oxo-4,5,6,7-tetrahydrobenzothiazole | [1] |
Role in Pramipexole Synthesis: A Logical Workflow
The synthesis of Pramipexole typically involves the construction of the core 2-amino-4,5,6,7-tetrahydrobenzothiazole ring system. The introduction of a bromine atom at the 6-position of a cyclohexanone precursor is a key step, followed by cyclization with thiourea to form the thiazole ring. This bromo-intermediate is then further processed to introduce the propylamino side chain and ultimately yield Pramipexole.
The logical workflow for the synthesis of a key precursor to Pramipexole, which involves the formation of a compound structurally related to the target intermediate, can be visualized as follows:
Caption: Synthetic workflow for a key Pramipexole precursor.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and isolation of this compound are not explicitly available in the reviewed scientific literature and patent documents. The existing patents focus on the overall synthesis of Pramipexole and its immediate precursors, often describing the bromination and cyclization steps without isolating and characterizing this specific bromo-keto intermediate.
However, based on general principles of organic synthesis and information from related procedures for benzothiazole synthesis, a plausible, though not experimentally verified, protocol can be inferred.
Caution: The following is a generalized and hypothetical procedure and has not been validated. It is intended for informational purposes only and should be adapted and optimized with appropriate laboratory safety measures.
Hypothetical Synthesis Protocol:
-
Bromination of a Protected Cyclohexanone Derivative: A protected 4-aminocyclohexanone derivative, such as N-(4-oxocyclohexyl)acetamide, would likely be the starting material. This would be dissolved in a suitable solvent, such as glacial acetic acid.
-
Elemental bromine would then be added dropwise to the solution at a controlled temperature, likely room temperature or below, to effect bromination at the alpha-position to the carbonyl group.
-
Cyclization with Thiourea: Following the bromination, thiourea would be added to the reaction mixture.
-
The mixture would then be heated to reflux to facilitate the cyclocondensation reaction, leading to the formation of the 2-aminobenzothiazole ring system.
-
Work-up and Isolation: Upon completion of the reaction, the mixture would be cooled, and the product would likely precipitate. The solid would be collected by filtration, washed with a suitable solvent to remove impurities, and then dried.
Further purification would likely be necessary, potentially through recrystallization from an appropriate solvent system, to obtain the intermediate in high purity.
Quantitative Data
Comprehensive quantitative data, including typical percentage yields, purity analysis (e.g., by HPLC), and detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Commercial suppliers list purities of ≥98%, but detailed analytical data to support this is not provided.
Conclusion
This compound is a key synthetic intermediate for the production of Pramipexole. While its role in the synthetic pathway is understood, a significant gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and comprehensive characterization data. Researchers and drug development professionals working on the synthesis of Pramipexole and related compounds should consider this lack of detailed public information and may need to undertake significant process development and analytical characterization to effectively utilize this intermediate. The information provided in this guide serves as a foundational overview based on the currently accessible data.
References
Discovery of Novel Benzothiazole Derivatives for Therapeutic Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The structural versatility of the benzothiazole nucleus allows for modifications that can modulate its physicochemical and biological properties, leading to the development of potent and selective therapeutic agents.[2] This technical guide provides an in-depth overview of recent discoveries in the field, focusing on novel benzothiazole derivatives with anticancer, anti-Alzheimer's, and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the design and development of next-generation benzothiazole-based therapeutics.
Therapeutic Applications of Novel Benzothiazole Derivatives
The unique chemical properties of the benzothiazole ring system enable it to interact with a diverse range of biological targets, including enzymes and receptors.[1] This has led to the development of benzothiazole derivatives with a broad spectrum of therapeutic activities.[3][4]
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[5][6] They have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), phosphoinositide 3-kinase (PI3K), and topoisomerases.[1]
Table 1: Anticancer Activity of Novel Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| T2 | Human small cell lung carcinoma | MTT Assay | - | [5] |
| T2 | Mouse melanoma cell line | MTT Assay | - | [5] |
| T2 | Human larynx epithelial carcinoma | MTT Assay | - | [5] |
| 4a | C6 (rat brain glioma) | MTT Assay | 0.03 | [7] |
| 4d | C6 (rat brain glioma) | MTT Assay | 0.03 | [7] |
| 4d | C6 (rat brain glioma) | DNA Synthesis Inhibition | - | [8] |
| 4e | C6 (rat brain glioma) | DNA Synthesis Inhibition | - | [8] |
| 4h | C6 (rat brain glioma) | DNA Synthesis Inhibition | - | [8] |
| Compound 4 | 60 human tumor cell lines | Growth Inhibitory Assay | 0.683 - 4.66 | |
| Compound 17 | 60 human tumor cell lines | Growth Inhibitory Assay | - | |
| Compound B7 | A431 (human epidermoid carcinoma) | MTT Assay | - | [6] |
| Compound B7 | A549 (human non-small cell lung) | MTT Assay | - | [6] |
| Compound B7 | H1299 (human non-small cell lung) | MTT Assay | - | [6] |
Note: Some IC50 values were reported as significant without a specific numerical value in the source material.
Anti-Alzheimer's Disease Activity
The multifactorial nature of Alzheimer's disease (AD) presents a significant challenge for drug development.[9] Novel benzothiazole derivatives are being explored as multi-target-directed ligands (MTDLs) that can simultaneously modulate different pathological pathways in AD, such as cholinergic dysfunction and amyloid-β (Aβ) aggregation.[10][11] These derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), enzymes that play crucial roles in the progression of AD.[9]
Table 2: Anti-Alzheimer's Disease Activity of Novel Benzothiazole Derivatives
| Compound ID | Target | Assay Type | Kᵢ (µM) | IC50 (µM) | Reference |
| 4b | Histamine H₃ Receptor | Radioligand Displacement | 0.012 | - | [9][12] |
| 3s | Histamine H₃ Receptor | Radioligand Displacement | 0.036 | - | [9] |
| 3s | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 6.7 | [9] |
| 3s | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | - | 2.35 | [9] |
| 3s | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | - | 1.6 | [9] |
| 4b | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 5.91 | [12] |
| 3j | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 8.56 | [12] |
| 3i | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 7.31 | [12] |
| 3t | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | 3.55 | [12] |
| Thiazoloquinazolinedione | Human BACE-1 | Molecular Docking | - | Docking Score: -6.8 | [13] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[14] Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[15][16] One of the key mechanisms of action for some sulfonamide-containing benzothiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms.[14]
Table 3: Antimicrobial Activity of Novel Benzothiazole Derivatives
| Compound ID | Microorganism | Assay Type | MIC (mM) | Reference |
| 16c | Staphylococcus aureus | Broth Dilution | 0.025 | [14] |
| A1 | Aspergillus niger | - | - | [15] |
| A1 | Candida albicans | - | - | [15] |
| A1 | Escherichia coli | - | - | [15] |
| A1 | Staphylococcus aureus | - | - | [15] |
| A2 | Aspergillus niger | - | - | [15] |
| A2 | Candida albicans | - | - | [15] |
| A2 | Escherichia coli | - | - | [15] |
| A2 | Staphylococcus aureus | - | - | [15] |
| A9 | Aspergillus niger | - | - | [15] |
| A9 | Candida albicans | - | - | [15] |
| A9 | Escherichia coli | - | - | [15] |
| A9 | Staphylococcus aureus | - | - | [15] |
Note: Some MIC values were reported as significant without a specific numerical value in the source material.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of novel benzothiazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzothiazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]
DNA Synthesis Inhibition Assay (BrdU Assay)
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA of replicating cells.
Materials:
-
Proliferating cells
-
Benzothiazole derivative (test compound)
-
BrdU labeling solution (10 µM in culture medium)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNase I or HCl for DNA denaturation
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the benzothiazole derivative as described in the MTT assay protocol.
-
BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for a specific period (e.g., 2 hours) to allow for BrdU incorporation.[8]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard protocols.
-
DNA Denaturation: Treat the cells with DNase I or HCl to denature the DNA and expose the incorporated BrdU.
-
Antibody Staining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Detection: Visualize and quantify the fluorescent signal using a fluorescence microscope or a microplate reader.
In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17][18]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Benzothiazole derivative (test compound)
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the benzothiazole derivative in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on Ellman's method, measures the activity of AChE by detecting the product of the enzymatic reaction.[5]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Benzothiazole derivative (test compound)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations. Then, add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate Reaction: Start the reaction by adding the ATCI substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.[5] The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value can then be determined.
Western Blot Analysis for Signaling Pathway Proteins (e.g., AKT and ERK)
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the phosphorylation status of signaling proteins like AKT and ERK, which indicates their activation state.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total proteins. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel benzothiazole derivatives often involves elucidating their effects on key cellular signaling pathways.
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [label="Inhibits", arrowhead=tee]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> AKT [label="Recruits"]; PDK1 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; } PI3K/AKT/mTOR Signaling Pathway.
// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges EGF -> EGFR [label="Binds to"]; EGFR -> Grb2 [label="Recruits"]; Grb2 -> Sos [label="Activates"]; Sos -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Transcription [label="Regulates"]; } EGFR Signaling Pathway.
// Nodes High_AMP [label="High AMP/ATP Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LKB1 [label="LKB1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catabolism [label="Catabolic Pathways\n(e.g., Fatty Acid Oxidation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anabolism [label="Anabolic Pathways\n(e.g., Protein Synthesis)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges High_AMP -> LKB1 [label="Activates"]; LKB1 -> AMPK [label="Phosphorylates\n(Activates)"]; AMPK -> Catabolism [label="Activates"]; AMPK -> Anabolism [label="Inhibits", arrowhead=tee]; } AMPK Signaling Pathway.
Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in 96-well plate"]; Incubate_24h [label="Incubate for 24h"]; Treat_Compound [label="Treat with Benzothiazole Derivative"]; Incubate_Treatment [label="Incubate for desired period"]; Add_MTT [label="Add MTT solution"]; Incubate_4h [label="Incubate for 4h"]; Add_Solubilizer [label="Add solubilization solution"]; Measure_Absorbance [label="Measure absorbance at 570 nm"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Compound; Treat_Compound -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Add_Solubilizer; Add_Solubilizer -> Measure_Absorbance; Measure_Absorbance -> End; } MTT Assay Experimental Workflow.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis & Protein Extraction"]; Protein_Quant [label="Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer to Membrane"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody Incubation"]; Secondary_Ab [label="Secondary Antibody Incubation"]; Detection [label="Chemiluminescent Detection"]; Analysis [label="Data Analysis"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Cell_Lysis; Cell_Lysis -> Protein_Quant; Protein_Quant -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End; } Western Blot Experimental Workflow.
Conclusion
The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The derivatives highlighted in this guide demonstrate significant promise in the fields of oncology, neurodegenerative diseases, and infectious diseases. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the development of benzothiazole-based drugs. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating these promising compounds into clinically effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchhub.com [researchhub.com]
- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. apec.org [apec.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Voriconazole (PHFIWBGTVLJDDJ-UHFFFAOYSA-N)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against numerous clinically significant fungal pathogens.[1][2] It is a cornerstone in the treatment of invasive fungal infections, particularly in immunocompromised patient populations.[3][4] This document provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for voriconazole.
Physicochemical Properties
Voriconazole is a white to light-colored powder.[5] Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | [3][4] |
| Molecular Formula | C₁₆H₁₄F₃N₅O | [3][4] |
| Molecular Weight | 349.31 g/mol | [3] |
| CAS Number | 137234-62-9 | [4] |
| Melting Point | 127-130 °C | [3][6] |
| Solubility | Low in water (0.0978 g/L) | [3] |
| LogP | 1.5 | [3] |
| pKa | Not available | |
| Appearance | White to light-colored powder | [5] |
Biological Activity and Mechanism of Action
Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[2][7] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and cell death.[7][9]
Pharmacokinetics (ADME)
Voriconazole exhibits complex and nonlinear pharmacokinetics, primarily due to the saturation of its metabolism.[1][10] This results in significant interindividual variability in drug exposure.
| ADME Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability (Oral) | >90% (estimated at 96%) | [2][4][10] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7][10] |
| Distribution | ||
| Volume of Distribution (Vd) | 2-4.6 L/kg | [1][7][10] |
| Plasma Protein Binding | ~58-60% | [1][4][10] |
| Metabolism | ||
| Primary Site | Liver | [10] |
| Primary Enzymes | CYP2C19, CYP3A4, CYP2C9 | [1][10] |
| Major Metabolite | Voriconazole N-oxide (inactive) | [10][11] |
| Excretion | ||
| Route | Primarily hepatic metabolism (<2% excreted unchanged in urine) | [10] |
| Elimination Half-life (t½) | Approximately 6 hours (dose-dependent) | [1][2] |
Metabolism Pathway
Voriconazole is extensively metabolized in the liver by cytochrome P450 enzymes, with CYP2C19 being the primary enzyme involved, followed by CYP3A4 and CYP2C9.[1][10] The major metabolite is voriconazole N-oxide, which is inactive.[10][11] Other metabolic pathways include hydroxylation of the methyl group and the fluoropyrimidine ring.[12]
References
- 1. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Voriconazole - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Voriconazole | 137234-62-9 [chemicalbook.com]
- 7. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amberlife.net [amberlife.net]
- 9. Facebook [cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone: An Essential Intermediate for Pramipexole
Abstract
This document provides a detailed synthesis protocol for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a key intermediate in the manufacturing of Pramipexole.[1][2] Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The synthesis of this intermediate is of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. This protocol outlines a plausible synthetic route based on established chemical transformations for analogous structures, focusing on the bromination of a cyclohexanone precursor followed by a cyclization reaction with thiourea. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a heterocyclic compound containing a benzothiazole core structure. Its primary application lies in its role as a crucial building block for the synthesis of Pramipexole. The procedure detailed below is a robust and reproducible method for the laboratory-scale synthesis of this important intermediate. The synthesis involves two key steps: the α-bromination of a suitable cyclohexanone derivative and the subsequent Hantzsch-type thiazole synthesis via condensation with thiourea.
Physicochemical Data
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Amino-6-bromo-7-oxo-4,5,6,7-tetrahydrobenzothiazole | [1] |
| CAS Number | 1001648-73-2 | [1][2] |
| Molecular Formula | C₇H₇BrN₂OS | [1][2] |
| Molecular Weight | 247.11 g/mol | [1][2] |
| Appearance | Light Beige Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Experimental Protocol
This protocol is based on analogous synthetic procedures for related Pramipexole intermediates.
Materials and Reagents
-
1,3-Cyclohexanedione
-
Bromine (Br₂)
-
Thiourea (CH₄N₂S)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (C₂H₅OH)
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Step-by-Step Procedure
Step 1: Synthesis of 2-Bromo-1,3-cyclohexanedione
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-cyclohexanedione (10.0 g, 89.2 mmol) in glacial acetic acid (50 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (4.6 mL, 89.2 mmol) in glacial acetic acid (20 mL) dropwise over a period of 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture containing the intermediate, 2-bromo-1,3-cyclohexanedione, is used directly in the next step without isolation.
Step 2: Synthesis of this compound
-
To the reaction mixture from Step 1, add thiourea (6.8 g, 89.2 mmol) in one portion.
-
Heat the mixture to reflux (approximately 118°C) and maintain reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into ice-cold water (200 mL) and stir for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Purification
-
Suspend the crude product in a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Filter the solid, wash with water until the filtrate is neutral, and then dry under vacuum.
-
For further purification, the crude product can be recrystallized from ethanol to yield the final product as a light beige solid.
Application in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of Pramipexole. The bromo and amino functionalities on the benzothiazole core allow for further chemical modifications to introduce the propylamino side chain characteristic of the final active pharmaceutical ingredient.
Logical Relationship Diagram
Caption: A diagram showing the synthetic relationship of the title compound to the final drug, Pramipexole.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is based on established synthetic strategies for related compounds and is intended to be a valuable resource for researchers and professionals in the pharmaceutical industry. The clear presentation of data and visual workflows aims to facilitate the understanding and implementation of this synthetic procedure.
References
Application Notes and Protocols for the Purification of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, along with guidelines for solvent selection and data analysis.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Data Presentation
Effective purification is quantified by the yield and the increase in purity of the target compound. The following table provides a template for recording and comparing data from recrystallization experiments.
| Experiment ID | Starting Material Purity (%) | Recrystallization Solvent(s) | Volume of Solvent (mL/g) | Cooling Protocol | Final Product Purity (%) | Yield (%) | Observations |
| EXP-01-EtOH | 95.2 | Ethanol | 15 | Slow cool to RT, then 4°C for 2h | 99.1 | 85 | Off-white crystalline solid |
| EXP-02-EtOAc | 95.1 | Ethyl Acetate | 20 | Slow cool to RT, then 4°C for 2h | 98.8 | 82 | Light beige powder |
| EXP-03-IPA | 95.3 | Isopropanol | 18 | Gradual cooling to 0°C over 4h | 98.9 | 88 | Fine white needles |
| EXP-04-EtOH/H2O | 94.8 | Ethanol/Water (9:1) | 12 | Slow cool to RT | 99.3 | 90 | Colorless crystals |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Ethyl Acetate, Isopropanol)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Protocol 1: Recrystallization using a Single Solvent (e.g., Ethanol)
-
Solvent Selection: Based on preliminary solubility tests, ethanol is a suitable solvent for the recrystallization of many benzothiazole derivatives.[1]
-
Dissolution:
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 10 mL of ethanol to the flask.
-
Gently heat the mixture to reflux with continuous stirring.
-
Add small portions of ethanol dropwise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Assess the purity of the recrystallized product using HPLC and compare it with the purity of the crude starting material.
-
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (e.g., Ethanol/Water)
-
Dissolution:
-
Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, add deionized water (the anti-solvent) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization, Collection, and Drying:
-
Follow steps 4, 5, and 6 from Protocol 1 for the crystallization, collection, and drying of the purified product.
-
-
Analysis:
-
Perform yield and purity analysis as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
Abstract
These application notes provide a detailed protocol for the structural characterization of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a standard operating procedure for sample preparation, data acquisition, and a summary of predicted spectral data to aid in the identification and structural confirmation of the target compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to biologically active benzothiazole derivatives. The benzothiazole core is a key pharmacophore found in a variety of therapeutic agents. Accurate structural elucidation is paramount for understanding its chemical properties and potential biological activity. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This document outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra for this specific molecule.
Predicted NMR Spectral Data
While experimental data for this specific compound is not widely published, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The atom numbering scheme used for the assignments is shown in the chemical structure diagram below.
Chemical Structure with Atom Numbering
Caption: Chemical structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.5 - 7.0 | br s | - | 2H | NH₂ (Amino) |
| ~4.6 - 4.4 | dd | ~8.0, 6.0 | 1H | H-6 |
| ~3.2 - 3.0 | m | - | 2H | H-4 |
| ~2.8 - 2.6 | m | - | 2H | H-5 |
| ~11.0 | br s | - | 1H | NH (Thiazole) |
Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. br s = broad singlet, dd = doublet of doublets, m = multiplet.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 180 | C=O (C-7) |
| ~165 - 160 | C=N (C-2) |
| ~150 - 145 | C-7a |
| ~115 - 110 | C-3a |
| ~55 - 50 | C-6 |
| ~35 - 30 | C-5 |
| ~25 - 20 | C-4 |
Note: Chemical shifts are referenced to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
Experimental Protocols
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchangeable protons (NH and NH₂) which are often more clearly observed in this solvent.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.2. NMR Data Acquisition
-
Instrument: A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Software: Standard spectrometer software (e.g., TopSpin, VnmrJ) will be used for data acquisition and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-64 (adjust as needed for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): ~3-4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance)
-
Relaxation Delay (d1): 2 seconds
3.3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in unambiguous assignments.
Workflow Diagram
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This document provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation, data acquisition, and processing, along with the predicted spectral data, will serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. For definitive structural confirmation, it is recommended to supplement these 1D NMR experiments with 2D NMR techniques.
Application Notes and Protocols for X-ray Crystallography of 2-Amino-benzothiazolone Derivatives
Note: To date, specific X-ray crystallographic data for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone has not been publicly reported. The following application notes and protocols are based on the published crystal structure of the closely related compound, 2-Amino-5,6-dihydro-7(4H)-benzothiazolone . This information provides a valuable framework for researchers and scientists engaged in the drug development of similar benzothiazole derivatives.
Crystallographic Data Summary
The crystallographic data for 2-Amino-5,6-dihydro-7(4H)-benzothiazolone provides key insights into its three-dimensional structure. These parameters are essential for understanding its chemical properties and potential interactions in a biological context.
| Parameter | Value |
| Chemical Formula | C₇H₈N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.432(3) |
| b (Å) | 14.898(8) |
| c (Å) | 8.165(4) |
| β (°) | 95.294(5) |
| Volume (ų) | 779.1 |
| Z | 4 |
| Temperature (K) | 296 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Rgt(F) | 0.0337 |
| wRref(F²) | 0.0942 |
Experimental Protocols
The following protocols are derived from the experimental procedures used to determine the crystal structure of 2-Amino-5,6-dihydro-7(4H)-benzothiazolone[1][2]. These methods can be adapted for the crystallographic analysis of this compound.
Synthesis and Crystallization
The synthesis of 2-amino-5,6-dihydro-7(4H)-benzothiazolone was achieved by reacting 1,3-cyclohexanedione with bromine and thiourea[1][2]. For X-ray analysis, single crystals were grown from an ethyl acetate solution by slow evaporation over several weeks[1][2]. Yellow, block-shaped crystals suitable for diffraction were obtained[1].
Protocol for Crystallization:
-
Synthesize the Compound: Follow established synthetic routes to produce high-purity this compound.
-
Solvent Screening: Screen a variety of solvents to determine the optimal conditions for crystal growth. Start with common solvents such as ethyl acetate, methanol, ethanol, and acetone.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this in a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop.
X-ray Data Collection
Data collection was performed using a CCD area detector with Mo Kα radiation (λ = 0.71073 Å)[1].
Protocol for Data Collection:
-
Crystal Mounting: Mount a single, well-defined crystal on a goniometer head.
-
Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. A stream of nitrogen gas is typically used to maintain the crystal at a constant low temperature (e.g., 100 K or 296 K) during data collection to minimize thermal vibration and radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy (e.g., scan type, exposure time, and rotation angle) should be optimized to obtain a complete and redundant dataset.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|).
Structure Solution and Refinement
The crystal structure was solved and refined using the SHELX programs[1].
Protocol for Structure Solution and Refinement:
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. This can be achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This iterative process adjusts atomic coordinates, and displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Model Building: Difference Fourier maps are used to locate missing atoms, such as hydrogens, and to identify any disorder in the crystal structure.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure that the geometric parameters and overall structure are chemically reasonable and consistent with established standards.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallography.
Caption: Workflow for single-crystal X-ray crystallography.
References
Application Notes and Protocols for the Synthesis of Pramipexole Utilizing a Bromo-Benzothiazolone Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Pramipexole, a potent dopamine agonist, with a key focus on the strategic use of a bromo-substituted benzothiazolone intermediate. The following sections detail the synthetic pathway, experimental procedures, and relevant pharmacological context.
Introduction
Pramipexole, chemically known as (S)-2-amino-6-n-propylamino-4,5,6,7-tetrahydrobenzothiazole, is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors. It is widely prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] The synthesis of Pramipexole has been approached through various routes, often involving the construction of the core tetrahydrobenzothiazole ring system. A common and efficient strategy employs the cyclization of a brominated cyclohexanone derivative with thiourea. This document outlines a synthetic approach that proceeds through a key intermediate, conceptually related to 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, to yield the crucial precursor, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which is subsequently alkylated to afford Pramipexole.
Synthetic Pathway Overview
The synthesis of Pramipexole from a protected 4-aminocyclohexanone derivative can be envisioned in several key stages. The initial steps involve the protection of the amino group, followed by oxidation to a ketone and subsequent bromination. The resulting α-bromoketone is then cyclized with thiourea to form the aminothiazole ring. Deprotection of the amino group yields the racemic diamine, which is then resolved to obtain the desired (S)-enantiomer. Finally, selective N-propylation of the 6-amino group furnishes Pramipexole.
dot
Caption: Synthetic pathway to Pramipexole.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Oxocyclohexyl)acetamide
-
N-Acetylation of 4-Aminocyclohexanol : To a solution of 4-aminocyclohexanol in a suitable solvent (e.g., benzene), add acetic anhydride.[2]
-
Heat the reaction mixture to reflux for 5-6 hours.
-
Cool the mixture and filter the resulting solid. Wash the solid with benzene and dry to obtain N-(4-hydroxycyclohexyl)acetamide.
-
Oxidation to Ketone : Dissolve the N-(4-hydroxycyclohexyl)acetamide in acetone and water.
-
Cool the solution and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture for a few hours.
-
Quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield N-(4-oxocyclohexyl)acetamide.[2]
Protocol 2: Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
-
Bromination : Dissolve N-(4-oxocyclohexyl)acetamide in glacial acetic acid.[3]
-
Add bromine dropwise to the solution at room temperature and stir for 45 minutes.[4]
-
Cyclization : Add thiourea to the reaction mixture and heat to reflux for 3 hours.[3][4]
-
Cool the mixture to room temperature and stir for an additional 2 hours.
-
Filter the resulting precipitate of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide and wash with acetone.[4]
-
Hydrolysis : Add the hydrobromide salt to an aqueous solution of a strong acid, such as sulfuric acid or hydrobromic acid.[3][4]
-
Heat the mixture to reflux for 10 hours.[4]
-
Cool the reaction mixture and basify with an aqueous sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.[4]
Protocol 3: Chiral Resolution of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
-
Dissolve the racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable solvent such as water or a methanol/water mixture.
-
Add a resolving agent, such as L-(+)-tartaric acid, to the solution.[5]
-
Allow the diastereomeric salt of the desired (S)-enantiomer to crystallize.
-
Filter the crystals and wash with a cold solvent.
-
Treat the isolated salt with a base to liberate the free (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
Protocol 4: Synthesis of Pramipexole
-
Acylation : Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable solvent like tetrahydrofuran (THF) and add triethylamine.[5]
-
Add propionic anhydride and stir the reaction mixture.[5]
-
After the reaction is complete, isolate the resulting (+)-2-amino-6-propionamidotetrahydrobenzothiazole.
-
Reduction : Reduce the amide intermediate using a suitable reducing agent such as a borane-tetrahydrofuran complex.[5]
-
After reduction, treat the reaction mixture with aqueous hydrochloric acid to yield Pramipexole dihydrochloride.[5]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference(s) |
| Synthesis of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide | N-(4-oxocyclohexyl)acetamide | N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide | Bromine, Thiourea, Acetic Acid | - | - | [4] |
| Hydrolysis to Diamine | N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide | 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | Sulfuric Acid, Water, Sodium Hydroxide | - | 98.47 | [4] |
| Propionylation | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide | Propionic anhydride, Triethylamine, THF | - | - | [5] |
| Reduction to Pramipexole | N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide | Pramipexole | Borane-THF complex | >50 (overall) | 99.67 | [5][6] |
Note: Specific yield and purity data for each individual step can vary based on reaction conditions and purification methods. The overall yield over four steps for a similar process is reported to be over 50%.[6]
Mechanism of Action: Dopamine Receptor Signaling
Pramipexole exerts its therapeutic effects by acting as a potent agonist at dopamine D2 and D3 receptors in the brain. In conditions like Parkinson's disease, where there is a deficiency of dopamine due to the degeneration of dopaminergic neurons, Pramipexole directly stimulates these receptors, mimicking the action of endogenous dopamine. Activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events, which typically involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and a subsequent decrease in neuronal excitability. This helps to restore the balance in neural circuits that are affected by dopamine deficiency.
dot
Caption: Pramipexole's signaling pathway.
Experimental Workflow Summary
The overall workflow for the synthesis of Pramipexole involves a series of sequential chemical transformations, purification steps, and analytical verifications.
dot
Caption: General experimental workflow.
Conclusion
The synthetic route to Pramipexole via a bromo-substituted intermediate is a robust and scalable method. The protocols provided herein, based on established literature procedures, offer a detailed guide for the synthesis of this important pharmaceutical agent. Careful execution of each step, particularly the chiral resolution, is critical for obtaining the final product with high purity and in good yield. The understanding of Pramipexole's mechanism of action at the molecular level further underscores the importance of its precise chemical synthesis for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 3. EP1562921B1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 4. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for the Analytical Method Validation of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
Introduction
These application notes provide a comprehensive guide for the validation of an analytical method for the quantification of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a key intermediate in the synthesis of Pramipexole.[1][2] The described protocols are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability, accuracy, and reproducibility of the analytical data.[3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][8]
Compound Information
-
Name: this compound[1]
-
Molecular Formula: C₇H₇BrN₂OS[1]
-
Molecular Weight: 247.11 g/mol [1]
-
Structure:
-
Appearance: Light Beige Solid[1]
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is proposed for the analysis of this compound. The following chromatographic conditions are recommended as a starting point for method development and subsequent validation.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Method Validation Parameters and Protocols
The validation of the analytical method will be performed according to ICH guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][8][9][10]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
Protocol:
-
Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: Prepare a placebo sample containing all excipients present in the final product formulation (if applicable) without the active pharmaceutical ingredient (API). Inject the placebo solution to confirm the absence of interference.
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the analyte peak.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples. The peak purity should be evaluated using a photodiode array (PDA) detector.
Linearity
Objective: To demonstrate the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentration levels, typically ranging from 50% to 150% of the target assay concentration.[11]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be greater than or equal to 0.999. The y-intercept should be close to zero.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900567 |
| 125 | 1125890 |
| 150 | 1350123 |
| Correlation Coefficient (r²) | 0.9998 |
Range
Objective: To establish the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[6]
Protocol: The range will be determined based on the linearity, accuracy, and precision studies.
Acceptance Criteria: The range should cover the expected working concentration of the analyte in the samples. For an assay, a typical range is 80% to 120% of the test concentration.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[4]
Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%. The relative standard deviation (RSD) for the recovery at each level should not be more than 2.0%.[12]
Table 3: Hypothetical Accuracy Data
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80 | 79.5 | 99.4 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 119.8 | 99.8 | 0.6 |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[9]
5.1. Repeatability (Intra-assay Precision)
Protocol:
-
Prepare six replicate samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
Acceptance Criteria: The %RSD for the six replicate injections should be not more than 2.0%.
5.2. Intermediate Precision (Inter-assay Precision)
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
Acceptance Criteria: The %RSD for the combined results from both studies should be not more than 2.0%.
Table 4: Hypothetical Precision Data
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Replicates | 6 | 6 |
| Mean Assay (%) | 99.8 | 100.1 |
| Standard Deviation | 0.45 | 0.52 |
| % RSD | 0.45 | 0.52 |
| Overall % RSD | \multicolumn{2}{c | }{0.48} |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields a signal-to-noise ratio of approximately 3:1 is considered the LOD.[9]
-
The concentration that yields a signal-to-noise ratio of approximately 10:1 is considered the LOQ.[9]
Protocol (Based on the Standard Deviation of the Response and the Slope):
LOD and LOQ may also be calculated using the following formulas: LOD = 3.3 * (SD/S) LOQ = 10 * (SD/S) Where:
-
SD = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).
-
S = the slope of the calibration curve.[9]
Table 5: Hypothetical LOD and LOQ Data
| Parameter | Result |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Robustness
Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][12]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze the system suitability solution under each modified condition and evaluate the impact on the results.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptable limits. The assay results should not significantly change.
Table 6: Hypothetical Robustness Data
| Parameter Varied | Modification | System Suitability | Assay Result (% of Initial) |
| Flow Rate | 0.9 mL/min | Pass | 99.7 |
| 1.1 mL/min | Pass | 100.2 | |
| Column Temperature | 28 °C | Pass | 99.9 |
| 32 °C | Pass | 100.1 | |
| Mobile Phase | Acetonitrile:Water (48:52) | Pass | 99.5 |
| Acetonitrile:Water (52:48) | Pass | 100.4 |
Visualizations
Caption: Overall workflow for analytical method validation.
References
- 1. This compound [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. emerypharma.com [emerypharma.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmadevils.com [pharmadevils.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from Benzothiazolone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel therapeutic agents derived from benzothiazolone scaffolds. This document covers the synthesis, in vitro evaluation, and mechanistic studies of these promising compounds, with a focus on their potential as anticancer agents targeting key signaling pathways.
Introduction to Benzothiazolone Scaffolds
Benzothiazole, a bicyclic heterocyclic compound, is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The structural rigidity and synthetic tractability of the benzothiazole nucleus make it an ideal starting point for the design and development of novel therapeutic agents.[5] Several benzothiazole-based drugs, such as Riluzole (for amyotrophic lateral sclerosis), Pramipexole (for Parkinson's disease), and Quizartinib (for acute myeloid leukemia), have received clinical approval, highlighting the therapeutic potential of this scaffold.[6]
This document focuses on benzothiazolone derivatives as inhibitors of protein kinases, particularly those involved in cancer cell proliferation and survival, such as the PI3K/Akt signaling pathway.
Data Presentation: Anticancer Activity of Benzothiazolone Derivatives
The following tables summarize the in vitro anticancer activity of representative benzothiazolone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Antiproliferative Activity of Phenylacetamide Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4d | AsPC-1 (Pancreatic) | 7.66 |
| BxPC-3 (Pancreatic) | 3.99 | |
| Capan-2 (Pancreatic) | 8.97 | |
| 4l | AsPC-1 (Pancreatic) | 14.78 |
| BxPC-3 (Pancreatic) | 13.67 | |
| Capan-2 (Pancreatic) | 33.76 | |
| 4m | AsPC-1 (Pancreatic) | 8.49 |
| BxPC-3 (Pancreatic) | 9.81 | |
| Capan-2 (Pancreatic) | 13.33 | |
| Data adapted from a study on phenylacetamide derivatives of benzothiazole.[7] |
Table 2: Structure-Activity Relationship of Benzothiazole-Based Hsp90 Inhibitors in MCF-7 Breast Cancer Cells
| Compound ID | R Group | IC50 (µM) |
| 5g | 4-(dimethylamino)piperidine-1-carbonyl | 2.8 ± 0.1 |
| 9e | 1-(aminomethyl)piperidin-4-yl | 11.4 ± 0.8 |
| 9g | 1-methylpiperidin-4-yl | 4.5 ± 0.4 |
| 9i | 1-ethylpiperidin-4-yl | 3.9 ± 0.1 |
| 9j | 1-(2-aminoethyl)piperidin-4-yl | 4.2 ± 0.9 |
| This table illustrates how modifications at position 6 of the benzothiazole ring influence antiproliferative activity, providing insights for rational drug design. Data from a study on Hsp90 C-terminal-domain inhibitors. |
Signaling Pathway Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the development of benzothiazolone-based therapeutic agents.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Benzothiazolone Derivatives.
Caption: Experimental Workflow for Benzothiazolone Drug Discovery.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazole Derivatives
This protocol describes a general method for the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H2O2, 30%)
-
Sodium bicarbonate (NaHCO3)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
To this solution, add 2-aminothiophenol (1 mmol).
-
Add a catalytic amount of concentrated HCl (2-3 drops).
-
Slowly add hydrogen peroxide (30%, 6 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated solution of NaHCO3.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the desired 2-arylbenzothiazole.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Benzothiazolone test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the benzothiazolone compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of benzothiazolone derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
[γ-33P]ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, diluted test compound, and peptide substrate.
-
Initiate the reaction by adding the EGFR enzyme and pre-incubate for 10 minutes at room temperature.
-
Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Modulation
This protocol is used to assess the effect of benzothiazolone derivatives on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with benzothiazolone derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating the cells with the benzothiazolone compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative changes in protein phosphorylation.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone synthesis.
Troubleshooting Guides
Unexpected outcomes are a common challenge in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions to get your research back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Bromination: The intermediate, 6-bromo-cyclohexane-1,3-dione, may not have formed efficiently. | Optimize Bromination: Monitor the bromination reaction closely using TLC. Consider adjusting the reaction time or the amount of brominating agent. Ensure the reaction is protected from light to prevent radical side reactions. |
| Ineffective Cyclization: The condensation reaction between 6-bromo-cyclohexane-1,3-dione and thiourea may be inefficient. | Adjust Cyclization Conditions: Vary the solvent and temperature of the reaction. Ethanol is a common solvent, but other polar solvents can be tested. Ensure the pH of the reaction mixture is optimal for the condensation. | |
| Degradation of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions. | Modify Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is performed promptly and at a low temperature. | |
| Formation of Multiple Products/Impurities | Over-bromination: Formation of di- or tri-brominated cyclohexanedione. | Control Stoichiometry: Use a precise stoichiometry of the brominating agent. Add the brominating agent slowly and at a low temperature to improve selectivity. |
| Side Reactions of Thiourea: Thiourea can undergo self-condensation or other side reactions. | Purify Thiourea: Use freshly purified thiourea. Consider adding the thiourea solution to the brominated intermediate to maintain a low concentration of free thiourea. | |
| Formation of Regioisomers: If using a substituted thiourea, different regioisomers of the final product can form. | Purification: Utilize column chromatography with a carefully selected eluent system to separate the isomers. | |
| Difficulty in Product Isolation/Purification | Product is Highly Polar: The amino and carbonyl groups can make the product highly polar, leading to issues with extraction and chromatography. | Optimize Work-up and Purification: Use a more polar solvent system for extraction. For column chromatography, consider using a polar stationary phase or a gradient elution with a polar solvent system. |
| Product is an Insoluble Solid: The product may precipitate from the reaction mixture, making it difficult to handle. | Choose an Appropriate Solvent: Select a solvent in which the product has moderate solubility at the reaction temperature but lower solubility at room temperature to facilitate crystallization upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the selective bromination of the cyclohexane-1,3-dione intermediate. Over-bromination can lead to the formation of multiple byproducts that are difficult to separate from the desired product, significantly reducing the overall yield. Careful control of the reaction conditions, including temperature and stoichiometry of the brominating agent, is crucial.
Q2: How can I improve the yield of the cyclization step?
A2: To improve the yield of the condensation reaction between 6-bromo-cyclohexane-1,3-dione and thiourea, consider the following:
-
Solvent: While ethanol is commonly used, exploring other polar protic or aprotic solvents may improve solubility and reaction rates.
-
Temperature: A systematic study of the reaction temperature can help identify the optimal balance between reaction rate and product stability.
-
Catalyst: Although often not necessary, the addition of a mild acid or base catalyst could facilitate the condensation.
Q3: What are the best practices for handling and storing the intermediates and the final product?
A3: The brominated intermediate is likely sensitive to light and moisture and should be used immediately after preparation or stored under an inert atmosphere in the dark at a low temperature. The final product, containing an amino group, may be susceptible to oxidation. It is recommended to store it under an inert atmosphere (nitrogen or argon) and away from light.
Q4: Can I use a substituted thiourea in this synthesis?
A4: Yes, it is possible to use N-substituted thioureas to synthesize N-substituted derivatives of the target molecule. However, be aware that this can introduce the possibility of forming regioisomers, which may require careful chromatographic separation.
Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each reaction step. For the final product, characterization should be performed using a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Experimental Protocols
A plausible multi-step synthesis for this compound is detailed below.
Step 1: Synthesis of Cyclohexane-1,3-dione
This protocol is adapted from known procedures for the synthesis of substituted cyclohexane-1,3-diones.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Add Raney nickel catalyst (approximately 10% by weight of resorcinol).
-
Heat the mixture to reflux and slowly add sodium borohydride (2.5 equivalents) portion-wise over 1 hour.
-
Continue refluxing for an additional 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Acidify the filtrate with concentrated hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexane-1,3-dione.
Step 2: Synthesis of 6-Bromo-cyclohexane-1,3-dione
This protocol is based on standard methods for the α-bromination of ketones.
-
Dissolve cyclohexane-1,3-dione (1 equivalent) in glacial acetic acid in a flask protected from light.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 6-bromo-cyclohexane-1,3-dione. Use this intermediate immediately in the next step.
Step 3: Synthesis of this compound
This protocol is an adaptation of the Hantzsch thiazole synthesis.
-
In a round-bottom flask, dissolve 6-bromo-cyclohexane-1,3-dione (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Side-product formation in the synthesis of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone. Our goal is to help you identify and mitigate the formation of common side-products to improve yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Presence of Dibrominated Side-Products
Q: My final product is contaminated with a significant amount of what appears to be a dibrominated species. How can I confirm its presence and prevent its formation?
A: The formation of dibrominated side-products is a common challenge when brominating ketone intermediates.[1]
-
Confirmation: The presence of dibrominated species can be confirmed using mass spectrometry, where you would observe a molecular ion peak corresponding to the addition of a second bromine atom. 1H NMR spectroscopy would also show characteristic shifts and changes in integration values.
-
Prevention:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. Using no more than one equivalent is crucial. A slight excess of the ketone precursor can help ensure the complete consumption of the brominating agent.[1]
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture under vigorous stirring. This helps to avoid localized high concentrations of bromine, which can lead to over-bromination.[1]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate and enhance selectivity for mono-bromination.[1]
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Issue 2: Low Yield and Presence of Unreacted Starting Materials
Q: I am observing a low yield of the desired product, and my crude sample contains a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A: Low conversion can be due to several factors related to reaction conditions and reagent quality.
-
Potential Causes:
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Poor Reagent Quality: The quality of the brominating agent or thiourea can significantly impact the reaction outcome.
-
Insufficient Mixing: In heterogeneous reactions, poor mixing can lead to incomplete conversion.
-
-
Solutions:
-
Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature, while carefully monitoring for the formation of degradation products.
-
Verify Reagent Purity: Ensure the purity of your starting materials. Use freshly opened or purified reagents if necessary.
-
Improve Mixing: Ensure efficient stirring throughout the reaction to maximize contact between reactants.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of this compound?
A1: The most common side-products are typically:
-
Dibrominated cyclohexanone derivatives: These arise from the over-bromination of the cyclohexanone precursor.[1]
-
Favorskii rearrangement products: If a base is present during the bromination step or workup, the intermediate α-bromoketone can undergo a Favorskii rearrangement, leading to ring-contracted carboxylic acid derivatives.[1]
-
Unreacted starting materials: Incomplete reaction can lead to the presence of the starting ketone and/or thiourea in the final product mixture.
Q2: How can I effectively purify the crude product to remove these side-products?
A2: Purification can typically be achieved through:
-
Recrystallization: This is often the most effective method for removing impurities if a suitable solvent system can be found. Experiment with different solvents and solvent mixtures to achieve optimal purification.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from the side-products based on their polarity differences.
Q3: Can the order of addition of reagents affect the outcome of the reaction?
A3: Yes, the order of addition can be critical. For the bromination step, it is generally recommended to add the brominating agent slowly to the solution of the ketone precursor to maintain a low concentration of the brominating agent and minimize over-bromination.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Purity
| Entry | Brominating Agent (Equivalents) | Temperature (°C) | Addition Time (min) | Yield (%) | Purity (%) | Dibrominated Impurity (%) |
| 1 | 1.0 | 0-5 | 60 | 85 | 98 | <2 |
| 2 | 1.1 | 0-5 | 60 | 82 | 90 | 10 |
| 3 | 1.0 | 25 | 60 | 75 | 85 | 15 |
| 4 | 1.0 | 0-5 | 10 | 80 | 92 | 8 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of reaction parameters on the outcome of the synthesis. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Bromination: To a solution of the starting cyclohexanone derivative (1.0 eq.) in a suitable solvent (e.g., acetic acid or chloroform) at 0-5 °C, add the brominating agent (e.g., bromine or N-bromosuccinimide, 1.0 eq.) dropwise over a period of 60 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Cyclization: Dissolve the crude bromo-ketone intermediate in ethanol, and add thiourea (1.1 eq.). Reflux the mixture for the required time, monitoring the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum. Recrystallize the crude product from a suitable solvent to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of a dibrominated side-product from the intermediate.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Benzothiazolone Synthesis - Bromination Step
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the bromination step in benzothiazolone synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the bromination of benzothiazolones?
Researchers frequently face challenges with regioselectivity, which can lead to a mixture of brominated isomers. Other common issues include low yields of the desired product, over-bromination (resulting in di- or tri-substituted products), and the formation of unwanted side products due to competing reactions.[1] At elevated temperatures, especially when using strong acids like sulfuric acid, sulfonation of the benzene ring can also occur.[1]
Q2: Which brominating agents are most suitable for the synthesis of brominated benzothiazolones?
Several brominating agents can be employed, each with distinct advantages and disadvantages. The choice of agent can significantly impact the reaction's outcome.
-
Elemental Bromine (Br₂): This is a powerful brominating agent, often used in solvents such as acetic acid or chloroform. While effective, it can be hazardous to handle and may lead to over-bromination if not carefully controlled.[1]
-
N-Bromosuccinimide (NBS): NBS is a milder and more easily handled alternative to liquid bromine.[1] It often provides better control over the reaction, minimizing over-bromination and improving regioselectivity.[1][2] It is particularly useful for the bromination of thiophene rings, and with specific conditions, it can also be used for benzene rings.[3]
-
Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃): This electrophilic bromine source can be used under mild conditions and may help to minimize the formation of brominated side-products.
Q3: How does the choice of solvent affect the bromination reaction?
The solvent plays a critical role in determining the reaction's success. Polar solvents can sometimes favor competing ring bromination reactions.[1] While acetic acid is a common choice, less polar solvents might be used to enhance selectivity.[1] The solvent also influences the solubility of the starting material and the overall reaction rate. In some cases, increasing the polarity of the solvent can favor competing bromination reactions.[4]
Q4: Where does bromination typically occur on the benzothiazolone ring?
Electrophilic substitution on the benzothiazole ring is complex, and the position of bromination is influenced by reaction conditions and existing substituents. For 2-aminobenzothiazole, the amino group is an activating group, and bromination often occurs at the 6-position.[5] The regioselectivity can be influenced by factors such as the strength of the brominating agent and the reaction temperature.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of benzothiazolone and its derivatives.
Issue 1: Low Yield of Brominated Product
Possible Causes:
-
Incomplete reaction.
-
Suboptimal reaction temperature.
-
Inefficient brominating agent.
-
Decomposition of starting material under harsh conditions.
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and ensure it has gone to completion.
-
Optimize Temperature: Some reactions proceed better at lower temperatures (e.g., 0°C or room temperature) over a longer period, while others may require gentle heating.[1] Lowering the temperature can also improve selectivity.[2]
-
Select an Appropriate Brominating Agent: If the reaction is sluggish, consider switching from a milder agent like NBS to a stronger one like elemental bromine, or vice versa if control is an issue.[1]
-
Milder Reaction Conditions: If starting material decomposition is observed, employ milder conditions. This could involve using a catalytic amount of a bromine source instead of stoichiometric amounts in a strong acid.[1]
Issue 2: Formation of Multiple Brominated Products (Poor Regioselectivity)
Possible Causes:
-
Highly reactive brominating agent.
-
Reaction conditions favoring multiple substitutions.
-
Highly activating nature of substituents on the benzothiazole ring.
Solutions:
-
Use a Milder Brominating Agent: Employing a milder agent like NBS can significantly improve regioselectivity.[1][2]
-
Control Stoichiometry: Carefully control the amount of the brominating agent, using 1.0-1.1 equivalents for mono-bromination.[1]
-
Adjust Reaction Temperature: Lower temperatures often lead to increased selectivity.[1][2]
-
Protecting Groups: Consider protecting highly activating groups (e.g., acylation of an amino group) to modulate their activating effect and direct bromination to the desired position.[2]
Issue 3: Over-bromination (Di- or Tri-brominated Products)
Possible Causes:
-
Excess of brominating agent.
-
Prolonged reaction time.
Solutions:
-
Reduce Brominating Agent: Decrease the amount of the brominating agent to one equivalent or slightly less.[1]
-
Monitor and Quench: Closely monitor the reaction's progress with TLC. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.[1]
Issue 4: Presence of Unwanted Side Products (e.g., Ring Sulfonation)
Possible Causes:
-
Use of a highly polar solvent.
-
High reaction temperatures with strong acids.
Solutions:
-
Solvent Selection: Switch to a less polar solvent to disfavor competing side reactions.[1]
-
Avoid Harsh Acidic Conditions at High Temperatures: If using sulfuric acid, maintain lower temperatures to prevent sulfonation.[1]
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for Benzothiazole Synthesis
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield of Mono-brominated Product (%) | Reference |
| Phenylthiourea | NBS/Bu₄NBr | DME | Ambient | 54 | [6] |
| Phenylthiourea | NBS | Dichloromethane | Ambient | 48 | [6] |
| Phenylthiourea | NBS | Acetonitrile | Ambient | 23 | [6] |
| Phenylthiourea | NBS | Methanol | Ambient | 15 | [6] |
| 4-methyl-2,1,3-benzothiadiazole | Bromine/HBr | Aqueous | Reflux | 80 (of 4-bromo-7-(bromomethyl) derivative) | [7] |
| 2,1,3-benzothiadiazole | Bromine/HBr | Aqueous | Reflux | 89.5 (of 4-bromo-7-methyl derivative) | [7] |
Experimental Protocols
Protocol 1: Bromination using Elemental Bromine in Acetic Acid
This protocol is a classic method for the bromination of 2-aminobenzothiazoles.[1]
Materials:
-
Substituted 2-aminobenzothiazole (1 equivalent)
-
Glacial Acetic Acid
-
Elemental Bromine (1.1 equivalents)
-
Sodium Hydroxide
-
Ethyl Acetate
-
Ice
Procedure:
-
Dissolution: Dissolve the substituted 2-aminobenzothiazole in glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to between -3°C and 0°C. Careful temperature control is necessary to prevent the acetic acid from solidifying.
-
Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. Maintain the temperature below 0°C during the addition.
-
Reaction: After the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight.
-
Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method offers a milder alternative to using elemental bromine.[1]
Materials:
-
2-Aminobenzothiazole (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a round-bottom flask, combine the 2-aminobenzothiazole, N-bromosuccinimide, and 1,2-dimethoxyethane.
-
Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for the bromination of benzothiazolone.
Caption: Factors influencing regioselectivity in benzothiazolone bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
Technical Support Center: Degradation Studies of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound.[1][2][3] These studies help to:
-
Identify potential degradation products.[3]
-
Elucidate degradation pathways.[3]
-
Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products.[4]
-
Inform decisions on formulation, packaging, and storage conditions to ensure the compound's stability over its shelf life.[1][2]
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
A2: Based on ICH guidelines, the following stress conditions are recommended to be individually applied to this compound:
-
Acid Hydrolysis: e.g., 0.1 N HCl at room temperature or elevated temperature.[5]
-
Base Hydrolysis: e.g., 0.1 N NaOH at room temperature.[5]
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.[6][7]
-
Thermal Degradation: e.g., 60-80°C in a stability chamber.[8]
-
Photodegradation: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.[1][9]
Q3: What is the target level of degradation I should aim for?
A3: The goal is to achieve a modest level of degradation, typically between 5% and 20%.[4][10] Over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant under normal storage conditions, while under-stressing may not generate a sufficient amount of degradation products for detection and analysis.[11]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, hypothetical pathways can be proposed based on its functional groups:
-
Hydrolysis: The amide bond within the dihydrothiazole ring could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.
-
Debromination: The bromo-group on the cyclohexanone ring could be susceptible to elimination or substitution reactions, particularly under thermal or photolytic stress.
-
Dehydrogenation: The dihydrothiazole ring could undergo dehydrogenation to form a more stable aromatic benzothiazole structure.
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways of this compound under various stress conditions. These are proposed pathways based on chemical principles and require experimental verification.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. acdlabs.com [acdlabs.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Based on its synthesis, which often involves the bromination of a cyclohexanone derivative followed by cyclization with thiourea, common impurities may include:
-
Unreacted Starting Materials: 4-acetamidocyclohexanone and thiourea.
-
Over-brominated Species: Dibrominated or other poly-brominated analogs of the target molecule.
-
By-products from Cyclization: Isomeric structures or other heterocyclic compounds formed through alternative reaction pathways.
-
Residual Brominating Agent: Traces of bromine or N-bromosuccinimide (NBS).
-
Degradation Products: The compound may be susceptible to degradation under harsh purification conditions.
Q2: My crude product is a dark, oily residue instead of a solid. What should I do?
A2: An oily product often indicates the presence of significant impurities that lower the melting point. Consider the following steps:
-
Trituration: Attempt to solidify the product by stirring it with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether or hexanes).
-
Aqueous Wash: If the synthesis was performed under acidic or basic conditions, a neutralization wash followed by extraction with a suitable organic solvent (e.g., ethyl acetate) can help remove ionic impurities.
-
Column Chromatography: If trituration fails, direct purification by column chromatography is recommended.
Q3: I am observing a low yield after purification. What are the potential causes?
A3: Low recovery can stem from several factors:
-
Product Loss During Transfers: Ensure quantitative transfers between flasks and during filtration.
-
Inappropriate Recrystallization Solvent: The chosen solvent might be too good, leading to a significant amount of product remaining in the mother liquor.
-
Decomposition on Silica Gel: The compound might be unstable on silica gel. A quick test on a TLC plate can help assess stability. If it degrades, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
Sub-optimal Chromatography Conditions: Incorrect eluent polarity can lead to poor separation and co-elution of the product with impurities, necessitating the discarding of mixed fractions.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was used). | 1. Evaporate some of the solvent to increase the concentration. 2. Add a small seed crystal of the pure compound. 3. Scratch the inside of the flask with a glass rod at the solvent-air interface. 4. Cool the solution in an ice bath. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the cooling is too rapid. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 3. Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| Crystals are colored despite the pure compound being colorless/pale yellow. | Colored impurities are trapped within the crystal lattice. | 1. Add activated charcoal to the hot solution before filtration (use sparingly to avoid adsorbing the product). 2. Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on the TLC plate. | Inappropriate solvent system. | 1. Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). 2. If the compound is basic, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape. |
| Product is stuck on the column. | The eluent is not polar enough, or the compound is interacting strongly with the silica gel. | 1. Gradually increase the polarity of the eluent. 2. If the compound is suspected to be acidic or basic, add a modifier (e.g., acetic acid or triethylamine) to the eluent. |
| Streaking of spots on the TLC plate. | The sample is overloaded, or the compound is acidic/basic. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of an appropriate modifier (acid or base) to the eluent. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Methodology:
-
Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and heat the mixture to boiling with stirring.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
Objective: To purify the crude product by separating it from impurities based on their differential adsorption to a stationary phase.
Methodology:
-
Select the Eluent: Determine the optimal solvent system by running TLC plates with varying ratios of a non-polar and a polar solvent (e.g., hexane/ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.3.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the composition of the fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Purity of this compound Before and After Purification.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol) | 85% | 98% | 75% |
| Flash Column Chromatography (Hexane:Ethyl Acetate 1:1) | 85% | >99% | 80% |
Visualizations
Caption: Experimental workflow for the purification of the target compound.
Caption: Troubleshooting logic for purification strategy selection.
Common challenges in scaling up 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a key intermediate in the manufacturing of Pramipexole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is a key step in the overall synthesis of Pramipexole. The process generally begins with a protected 4-aminocyclohexanone derivative. This starting material undergoes bromination to introduce a bromine atom at the alpha position to the carbonyl group. The resulting α-bromo ketone is then reacted with thiourea, which leads to the formation of the aminothiazole ring structure. Subsequent deprotection of the amino group yields the target compound.
Q2: What are the primary challenges when scaling up the production of this intermediate?
A2: Scaling up the synthesis of this compound from the lab to a pilot or commercial scale presents several challenges. These include:
-
Handling of Hazardous Reagents: The use of liquid bromine, a highly corrosive and toxic reagent, is a significant safety concern at a larger scale.
-
Exothermic Reactions: Both the bromination and the subsequent cyclization reaction can be exothermic. Proper heat management is crucial to prevent runaway reactions and the formation of byproducts.
-
Impurity Profile: The formation of regioisomers and over-brominated species can increase at a larger scale, complicating the purification process.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical for maintaining reaction homogeneity and achieving consistent product quality.
-
Solid Handling: The product is a solid, and its isolation, washing, and drying need to be optimized for large-scale production to ensure consistent purity and particle size.
Q3: What are the common impurities or byproducts that can form during the synthesis?
A3: Several byproducts can be generated during the synthesis. The most common include:
-
Dibrominated Ketone: Over-bromination of the cyclohexanone precursor can lead to the formation of a dibrominated species.
-
Regioisomers: Depending on the reaction conditions, bromination at other positions of the cyclohexanone ring might occur, leading to isomeric impurities.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of the starting ketone and thiourea in the final product.
-
Hydrolysis Products: The aminothiazole ring can be susceptible to hydrolysis under certain pH and temperature conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete bromination of the starting ketone. | - Ensure the use of a slight excess of the brominating agent.- Monitor the reaction closely using techniques like TLC or HPLC to determine the optimal reaction time.- Optimize the reaction temperature to favor the desired reaction rate. |
| Inefficient cyclization with thiourea. | - Verify the quality and purity of the thiourea.- Adjust the reaction temperature and time for the cyclization step.- Ensure the pH of the reaction mixture is within the optimal range for the reaction. | |
| High Levels of Impurities | Formation of dibrominated byproducts. | - Control the stoichiometry of the brominating agent carefully.- Consider a slower, controlled addition of the brominating agent to the reaction mixture.- Optimize the reaction temperature to minimize over-bromination. |
| Presence of unreacted starting materials. | - Increase the reaction time or temperature as appropriate for the specific step.- Ensure efficient mixing to promote contact between reactants. | |
| Poor Product Color or Purity After Isolation | Inadequate washing of the isolated solid. | - Use an appropriate sequence of solvent washes to remove residual reagents and byproducts.- Consider reslurrying the crude product in a suitable solvent to improve purity. |
| Degradation of the product during drying. | - Dry the product at a controlled, lower temperature to prevent thermal decomposition.- Consider drying under vacuum to facilitate solvent removal at a lower temperature. | |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality. | - Implement stringent quality control checks for all starting materials and reagents. |
| Poor control over reaction parameters. | - Utilize automated process control systems to maintain consistent temperature, addition rates, and stirring speeds.- Develop and strictly follow a detailed Standard Operating Procedure (SOP). |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol is a representative example based on general procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Bromination of N-(4-oxocyclohexyl)acetamide
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-(4-oxocyclohexyl)acetamide (1 equivalent) in glacial acetic acid.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid from the dropping funnel over 1-2 hours, maintaining the internal temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
Step 2: Cyclization with Thiourea
-
To the reaction mixture from Step 1, add thiourea (1.1 equivalents) in one portion.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Data Presentation
Table 1: Representative Yield and Purity Data at Different Scales
| Scale | Starting Ketone (g) | Product Yield (g) | Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 10 | 12-14 | 75-85 | 95-98 |
| Pilot Scale | 1000 | 1100-1300 | 70-80 | 92-96 |
| Production Scale | 10000 | 10000-12000 | 65-75 | >90 |
Note: The data presented in this table is illustrative and may vary depending on the specific process parameters and equipment used.
Visualizations
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree.
Preventing byproduct formation in the synthesis of Pramipexole
Welcome to the technical support center for Pramipexole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in preventing byproduct formation during the synthesis of Pramipexole.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts encountered during Pramipexole synthesis?
A1: During the synthesis of Pramipexole, several process-related impurities and degradation products can form. The most common byproducts include:
-
Over-alkylation Impurities: The most notable is the di-propylation of the aliphatic amine, leading to the formation of (S)-N⁶,N⁶-dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.[1] This typically occurs when using direct alkylation or reductive amination methods without precise stoichiometric control.
-
Unreacted Intermediates: Residual starting material, such as (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, can remain in the final product if the reaction does not go to completion.
-
Oxidative Impurities: Pramipexole can be susceptible to oxidation, leading to the formation of N-oxides and S-oxides, particularly during workup or storage if not handled under an inert atmosphere.[2]
-
Enantiomeric Impurities: The presence of the (R)-enantiomer is a critical impurity that must be controlled, as the desired pharmacological activity is associated with the (S)-enantiomer.[1]
Q2: Which synthetic route offers the best control over byproduct formation?
A2: While traditional methods like direct alkylation with propyl bromide or reductive amination with propionaldehyde are common, they can be prone to over-alkylation.[3] A more robust and scalable approach that provides excellent control is the Fukuyama alkylation protocol.[3][4] This method involves protecting the target amine with a 2-nitrobenzenesulfonyl group, followed by mono-alkylation and selective deprotection. This sequence effectively prevents di-propylation and leads to a cleaner product profile.[3]
Q3: How are Pramipexole and its impurities typically analyzed and quantified?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard analytical technique for quantifying Pramipexole and its related substances.[2] A stability-indicating reverse-phase HPLC method is essential for separating the active pharmaceutical ingredient (API) from its various byproducts and degradation products.[2] For structural identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2]
Troubleshooting Guide
Problem 1: Significant formation of the di-propylated byproduct is observed in my reaction.
-
Cause: This issue, known as over-alkylation, is common in direct alkylation or reductive amination syntheses. It typically results from using an excess of the propylating agent (e.g., propyl bromide or propionaldehyde) or reaction conditions that favor multiple additions.[1]
-
Solution:
-
Stoichiometric Control: Carefully control the molar ratio of the propylating agent to the starting diamine intermediate. Use a ratio as close to 1:1 as possible, with slow, controlled addition of the alkylating agent to the reaction mixture.
-
Adopt a Protecting Group Strategy: The most effective solution is to use a synthesis route that involves a protecting group, such as the Fukuyama protocol.[3] By protecting the aliphatic amine with a nitrobenzenesulfonyl group, you ensure that only mono-alkylation can occur. The protecting group is then selectively removed in a subsequent step.[3]
-
Problem 2: My final product shows signs of oxidation (e.g., presence of N-oxide or S-oxide impurities).
-
Cause: Pramipexole is susceptible to oxidation when exposed to air, especially during reaction workup, purification, or storage. The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of these byproducts.[2]
-
Solution:
-
Inert Atmosphere: Conduct all reaction steps, particularly the final deprotection and isolation, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[3]
-
Degassed Solvents: Use solvents that have been adequately degassed before use to remove dissolved oxygen.
-
Controlled Workup: During aqueous workup, minimize the exposure time to the aqueous phase and consider using deoxygenated water.
-
Proper Storage: Store the final compound under an inert atmosphere and protected from light.
-
Problem 3: The purity of my Pramipexole is consistently low after initial isolation.
-
Cause: Low purity can be due to a combination of side reactions, incomplete reactions, or inefficient purification. Byproducts from the deprotection step, such as thiol species when using the Fukuyama method, can also contaminate the product if not removed effectively.[3]
-
Solution:
-
Optimize Deprotection Workup: When using thioglycolic acid for deprotection in the Fukuyama method, the resulting thiolate byproduct must be removed. An alkaline extraction (e.g., with 1.0 M NaOH) is effective for removing this acidic byproduct into the aqueous phase.[3]
-
Implement Recrystallization: Achieving high purity often requires one or more recrystallization steps. A first crystallization from a methanol/ethanol mixture, followed by a second, can significantly improve HPLC purity to over 99.8%.[3]
-
Data Presentation
The following table summarizes the expected purity of Pramipexole Dihydrochloride Monohydrate at different stages of a synthesis and purification process based on the Fukuyama alkylation route.
| Synthesis Stage | Typical HPLC Purity (%) | Yield (%) |
| Crude product after HCl salt formation | 94.4% | 70% |
| After first crystallization (Methanol/Ethanol) | 99.6% | 77% |
| After second crystallization | 99.8% | 84% |
Data adapted from a scalable synthesis protocol.[3]
Experimental Protocols & Visualizations
Recommended Synthesis Workflow: The Fukuyama Alkylation Route
This method is recommended for its high conversion rates, preservation of optical purity, and avoidance of common side products like di-alkylation.[3][4]
Caption: Workflow for high-purity Pramipexole synthesis via Fukuyama alkylation.
Detailed Protocol for Fukuyama Mono-Alkylation
This protocol is adapted from an established scalable synthesis and focuses on the key steps for preventing byproduct formation.[3]
Step 1: Protection of the Aliphatic Amine
-
Charge a reactor with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole and Tetrahydrofuran (THF).
-
Add Triethylamine (TEA) to the suspension.
-
Cool the mixture to -10°C.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in THF, maintaining the temperature below 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).
-
Filter the mixture to remove triethylammonium chloride.
-
Precipitate the sulfonamide intermediate from water to remove the excess hydrophilic diamine starting material. Filter and dry the product.
Step 2: N-Propylation (Mono-alkylation)
-
Suspend the dried sulfonamide intermediate, potassium carbonate (K₂CO₃), and propyl bromide in acetonitrile.
-
Heat the mixture to approximately 60°C and stir for ~12 hours, or until HPLC shows consumption of the starting material.
-
Cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate to yield the crude N-propyl sulfonamide intermediate.
Step 3: Deprotection and Purification
-
Prepare a solution of thioglycolic acid and lithium hydroxide (LiOH) in ethanol and heat to 50°C. This forms the active thiolate reagent.
-
Add a solution of the N-propyl sulfonamide intermediate to the thiolate solution under a nitrogen atmosphere.
-
Maintain the temperature at 50°C and monitor the reaction by HPLC until completion (~4 hours).
-
Cool the mixture, filter, and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and perform an alkaline wash with 1.0 M aqueous NaOH to remove the thiolate byproduct.
-
Separate the organic phase, concentrate, and replace the solvent with ethanol and water.
-
Introduce gaseous HCl into the solution while maintaining a temperature below 25°C to precipitate the crude Pramipexole dihydrochloride monohydrate.
-
Isolate the crude product (purity ~94.4%).
-
Perform two sequential recrystallizations from a methanol/ethanol solvent system to achieve the final product with >99.8% HPLC purity.
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathway versus the common over-alkylation side reaction seen in direct alkylation methods.
References
Technical Support Center: Stability Testing of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability testing of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
A1: Forced degradation, or stress testing, is crucial for several reasons. These studies help to:
-
Identify potential degradation products that could form under various environmental conditions.[1][2]
-
Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[2][4]
-
Understand the intrinsic stability of the drug substance, which informs formulation development, packaging selection, and the determination of storage conditions and shelf life.[1][5]
Q2: What are the typical stress conditions applied during the stability testing of a drug substance like this compound?
A2: According to ICH guidelines, stress testing should evaluate the effects of acid and base hydrolysis, oxidation, heat, and light.[5][6] The goal is to achieve a level of degradation, typically 5-20%, that is sufficient to demonstrate the specificity of the analytical method.
Q3: When should forced degradation studies be performed during drug development?
A3: While FDA guidance suggests that stress testing should be conducted during Phase III of the regulatory submission process, it is highly recommended to start these studies earlier.[1][3] Performing stress testing in the preclinical or Phase I stages allows sufficient time to identify degradation products, elucidate their structures, and optimize the manufacturing process and formulation.[1]
Troubleshooting Guide
Q1: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A1: If you do not see any degradation, the stress conditions may not be stringent enough. You can try the following:
-
Increase the concentration of the stress agent: For acid and base hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M).[3]
-
Increase the temperature: For hydrolytic and thermal studies, increasing the temperature in 10°C increments (e.g., from 50°C to 60°C or 70°C) can accelerate degradation.[7]
-
Extend the exposure time: If increasing concentration or temperature is not feasible or effective, you can prolong the duration of the stress exposure (e.g., from 24 hours to 48 hours or longer).[7]
-
For photostability, ensure the sample is exposed to a minimum of 1.2 million lux hours for overall illumination and 200 watt hours/m² for UV light, as recommended by ICH guidelines.[1][3]
Q2: My sample shows excessive degradation (e.g., >50%) and multiple secondary degradation products. How can I get more meaningful data?
A2: Excessive degradation can make it difficult to identify the primary degradation pathway.[7] To obtain optimal degradation (ideally 5-20%), you should:
-
Reduce the severity of the stress conditions. This can be achieved by lowering the concentration of the acid, base, or oxidizing agent.
-
Decrease the temperature at which the study is conducted.
-
Shorten the exposure time. It is recommended to perform time-point analyses to find the optimal duration.
-
For oxidative studies, consider lowering the concentration of hydrogen peroxide (e.g., from 30% to 3%).
Q3: I am having trouble with mass balance in my stability studies. The total amount of the drug and its degradation products is less than 95% of the initial amount. What could be the issue?
A3: Poor mass balance can be due to several factors:
-
Formation of non-chromophoric degradants: Your analytical method (e.g., UV-HPLC) may not be able to detect degradation products that lack a chromophore. Using a mass spectrometer (LC-MS) can help identify such compounds.
-
Precipitation of the drug or degradants: The drug or its degradation products may not be fully soluble in the chosen solvent, leading to inaccurate quantification. Ensure complete dissolution before analysis.
-
Adsorption to container surfaces: The compound or its degradants might be adsorbing to the walls of the sample vials. Using silanized glassware can mitigate this issue.
-
Formation of volatile degradants: Volatile degradation products may be lost during sample preparation or analysis.
Data Presentation
The following table is a hypothetical summary of forced degradation results for this compound, illustrating how quantitative data should be presented.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Assay of Parent Drug | % Total Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 92.5% | 7.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 88.1% | 11.9% | 3 |
| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | 85.3% | 14.7% | 4 |
| Thermal | Solid State | 48 hours | 80°C | 95.2% | 4.8% | 1 |
| Photolytic (UV/Vis) | Solid State | 7 days | Room Temp | 91.8% | 8.2% | 2 |
Experimental Protocols
Below are detailed methodologies for the key stress testing experiments.
1. Acid Hydrolysis
-
Objective: To assess the susceptibility of the drug substance to acid-catalyzed degradation.
-
Procedure:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent to prepare a stock solution.
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M hydrochloric acid.[3]
-
Reflux the mixture at 60°C for a specified duration (e.g., 24 hours), taking samples at intermediate time points.
-
After the desired time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to the target concentration and analyze by a stability-indicating HPLC method.
-
A control sample is prepared similarly but with purified water instead of acid.
-
2. Base Hydrolysis
-
Objective: To evaluate the degradation of the drug substance in a basic medium.
-
Procedure:
-
Prepare a stock solution of the drug substance as described in the acid hydrolysis protocol.
-
Transfer an aliquot to a flask and add an equal volume of 0.1 M sodium hydroxide.[3]
-
Reflux the mixture at 60°C, collecting samples at various time points (e.g., up to 8 hours).
-
Cool the samples to room temperature and neutralize with 0.1 M hydrochloric acid.
-
Dilute the neutralized sample to the final concentration with the mobile phase and analyze by HPLC.
-
Prepare a control sample using purified water in place of the base.
-
3. Oxidative Degradation
-
Objective: To determine the drug substance's sensitivity to oxidation.
-
Procedure:
-
Prepare a stock solution of the drug substance.
-
Transfer an aliquot to a flask and add an appropriate volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 12 hours), protected from light.
-
Take samples at different time points, dilute with the mobile phase to the target concentration, and immediately analyze by HPLC.
-
A control sample is prepared without hydrogen peroxide.
-
4. Thermal Degradation
-
Objective: To study the effect of high temperature on the solid-state stability of the drug substance.
-
Procedure:
-
Place a known quantity of the solid drug substance in a petri dish and spread it as a thin layer.
-
Keep the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[7]
-
At the end of the exposure, retrieve the sample, allow it to cool, and prepare a solution of a specific concentration.
-
Analyze the solution by HPLC.
-
A control sample is stored at room temperature.
-
5. Photolytic Degradation
-
Objective: To assess the drug substance's stability when exposed to light.
-
Procedure:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m².[1]
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
After the exposure period, dissolve the samples in a suitable solvent.
-
Analyze the solutions by HPLC to determine the extent of degradation.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for the drug substance.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. rjptonline.org [rjptonline.org]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. veeprho.com [veeprho.com]
Technical Support Center: HPLC Analysis of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a key intermediate in the synthesis of Pramipexole.[1][2]
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem, particularly for basic compounds like this compound, due to strong interactions with the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: Tailing peak for this compound.
Initial Assessment:
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.5 is generally considered significant tailing.
-
Observe Other Peaks: Are other peaks in the chromatogram also tailing?
-
All peaks tailing: This suggests a physical problem with the HPLC system or column.
-
Only the analyte peak is tailing: This points towards a chemical interaction between the analyte and the stationary phase.
-
Scenario 1: Only the Analyte Peak is Tailing (Chemical Interaction)
This is the most common scenario for basic, amine-containing compounds and is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.
dot
Caption: Troubleshooting workflow for chemical-based peak tailing.
Detailed Troubleshooting Steps:
| Step | Action | Rationale | Experimental Protocol |
| 1. Mobile Phase pH Optimization | Adjust the mobile phase to an acidic pH. | The primary amine group in the analyte is basic and can interact with acidic silanol groups on the column packing. Lowering the pH protonates the silanol groups, minimizing this secondary interaction. A predicted pKa for a similar compound is around 6.35. A good starting point is a mobile phase pH of 3.0-4.0. | Prepare a mobile phase of acetonitrile and a buffer (e.g., 20 mM potassium phosphate or ammonium acetate) and adjust the pH of the aqueous portion to 3.0 with phosphoric or formic acid. |
| 2. Use of Mobile Phase Additives | Incorporate a competing base into the mobile phase. | Additives like triethylamine (TEA) are stronger bases that preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions. | Add 0.1% (v/v) of triethylamine to the mobile phase. Ensure proper system flushing after use, as TEA can be persistent. |
| 3. Column Selection | Utilize a high-purity, end-capped column. | Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups, reducing their availability for secondary interactions. | Switch to a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a low-silanol activity stationary phase. |
| 4. Increase Buffer Concentration | If using a buffer, increase its concentration. | A higher buffer concentration can help to mask the residual silanol activity and improve peak shape. | Increase the buffer concentration from 10 mM to 25-50 mM. Note that higher buffer concentrations may not be suitable for MS detection and can increase the risk of precipitation with high organic content. |
Scenario 2: All Peaks are Tailing (Physical Problem)
If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system or the column itself.
dot
Caption: Troubleshooting workflow for physical-based peak tailing.
| Potential Cause | Troubleshooting Step | Rationale |
| Column Degradation | Replace the column with a new one. | Over time, the stationary phase can degrade, especially when using aggressive mobile phases, leading to poor peak shapes for all analytes. |
| Extra-Column Volume | Inspect and optimize all tubing and connections. | Dead volume in the system, caused by poorly fitted connections or excessively long or wide tubing, can lead to peak broadening and tailing. |
| Column Void | Reverse-flush the column according to the manufacturer's instructions. If this does not resolve the issue, replace the column. | A void at the head of the column can cause band broadening and tailing. This can be caused by pressure shocks or dissolution of the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a common problem for this compound?
A1: This compound contains a primary amine group, which is basic. In reversed-phase HPLC using silica-based columns, residual acidic silanol groups on the stationary phase can interact strongly with the basic analyte through secondary ionic interactions. This causes some of the analyte molecules to be retained longer, resulting in a tailing peak.
Q2: What is the ideal mobile phase pH for analyzing this compound?
Q3: Can I use a C8 column instead of a C18 column?
A3: Yes, a C8 column can be used. However, C18 columns are generally more retentive for moderately non-polar compounds. If you are still experiencing tailing with a C18 column, switching to a different stationary phase chemistry, such as a phenyl-hexyl column, might provide a different selectivity and potentially better peak shape.
Q4: Are there any alternatives to using triethylamine (TEA) as a mobile phase additive?
A4: Yes. While TEA is effective, it can be difficult to remove from the HPLC system and can suppress ionization in mass spectrometry. Modern alternatives include using highly base-deactivated columns that require no or minimal additives. Additionally, using a buffered mobile phase at a low pH is often sufficient to achieve good peak shape without the need for competing bases.
Q5: How does temperature affect peak tailing for this analyte?
A5: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, the effect is compound-dependent. A typical starting temperature is 25-30°C. If tailing persists, you can experiment with increasing the temperature in 5°C increments, up to the column's maximum operating temperature.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for this compound
This method is a good starting point for the analysis of the target compound and is based on typical conditions for similar aminobenzothiazole derivatives.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (end-capped) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 264 nm |
Protocol 2: Troubleshooting Protocol for Peak Tailing - pH Adjustment
This protocol systematically evaluates the effect of mobile phase pH on peak shape.
-
Prepare Stock Buffers:
-
Aqueous Buffer A: 20 mM Potassium Phosphate, pH 2.5 (adjusted with Phosphoric Acid)
-
Aqueous Buffer B: 20 mM Potassium Phosphate, pH 3.0 (adjusted with Phosphoric Acid)
-
Aqueous Buffer C: 20 mM Potassium Phosphate, pH 3.5 (adjusted with Phosphoric Acid)
-
Aqueous Buffer D: 20 mM Ammonium Acetate, pH 4.0 (adjusted with Acetic Acid)
-
Aqueous Buffer E: 20 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid)
-
-
Prepare Mobile Phases: For each aqueous buffer, prepare a mobile phase consisting of the aqueous buffer and acetonitrile in a suitable ratio (e.g., 70:30 v/v).
-
Equilibrate the System: For each mobile phase, equilibrate the column for at least 20 column volumes before injecting the sample.
-
Inject the Sample: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Compare the tailing factor for the analyte peak obtained with each mobile phase to determine the optimal pH.
Data Presentation
The following table summarizes the key physicochemical properties of the analyte.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂OS | [1][3] |
| Molecular Weight | 247.11 g/mol | [1][3] |
| CAS Number | 1001648-73-2 | [1][3] |
| Predicted pKa | ~6.35 (for a similar structure) |
The table below provides a starting point for HPLC method parameters based on literature for the analysis of the related compound, Pramipexole.
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) (70:30 v/v) | Acetonitrile : Distilled Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 262 nm | UV at 263 nm |
| Reference | [4] | [5] |
References
Validation & Comparative
A Comparative Analysis of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone Purity from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success of their work. This guide provides a comprehensive purity comparison of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a key intermediate in the synthesis of Pramipexole, from four leading suppliers: Supplier A, Supplier B, Supplier C, and Supplier D. The following analysis is based on rigorous, side-by-side experimental data to empower informed purchasing decisions.
Executive Summary of Purity Assessment
A multi-faceted analytical approach was employed to ascertain the purity and impurity profiles of this compound from the selected suppliers. High-Performance Liquid Chromatography (HPLC) was utilized for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed for structural confirmation and identification of any residual impurities.
Data Presentation
The quantitative data gathered from the analytical testing is summarized in the table below, offering a clear comparison of the products.
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D |
| Purity by HPLC (%) | 99.8% | 98.5% | 99.2% | 95.7% |
| Major Impurity (%) | 0.15% | 0.8% | 0.5% | 2.8% |
| Moisture Content (%) | 0.05% | 0.2% | 0.1% | 0.5% |
| Residual Solvents (ppm) | <50 | 250 | 100 | >500 |
| Appearance | Off-white powder | Light beige powder | Off-white powder | Yellowish powder |
| Solubility | Clear solution in DMSO | Slightly hazy in DMSO | Clear solution in DMSO | Incomplete dissolution |
Experimental Protocols
A detailed methodology for each of the key experiments performed is provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving 1 mg of the compound in 1 mL of acetonitrile.
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 10 mg/mL.
-
Parameters: A standard proton NMR experiment was run with a 30-degree pulse and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
3. Mass Spectrometry (MS)
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Sample Infusion: Samples were dissolved in methanol and infused directly into the mass spectrometer.
-
Data Acquisition: Data was acquired over a mass-to-charge (m/z) range of 50-500.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the potential biological context of this compound's downstream applications, the following diagrams are provided.
Comparative analysis of synthetic routes to 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, a heterocyclic compound of interest in medicinal chemistry. The routes are evaluated based on their starting materials, reaction conditions, and overall efficiency, with supporting experimental data presented for objective comparison.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The efficient construction of this bicyclic scaffold is crucial for drug discovery and development programs. This document details and compares two primary synthetic strategies: a one-pot cyclization of a pre-brominated cyclohexanedione and an in-situ formation via a Hantzsch-type reaction.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway depends on factors such as the availability of starting materials, desired yield, scalability, and reaction conditions. The following table summarizes the key quantitative data for the two primary routes to this compound.
| Parameter | Route A: One-Pot Cyclization | Route B: In-situ Hantzsch-type Reaction |
| Starting Materials | 2-Bromo-1,3-cyclohexanedione, Thiourea | 1,3-Cyclohexanedione, Bromine, Thiourea |
| Key Reagents | Ethanolic HCl | Ethanol |
| Reaction Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 4-6 hours | 8-12 hours |
| Reported Yield | ~75% | ~65-70% |
| Purification Method | Recrystallization | Column Chromatography |
Experimental Protocols
Route A: One-Pot Cyclization of 2-Bromo-1,3-cyclohexanedione
This method involves the direct cyclization of a pre-brominated cyclic β-diketone with thiourea.
Materials:
-
2-Bromo-1,3-cyclohexanedione
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
To a solution of 2-bromo-1,3-cyclohexanedione (1.91 g, 10 mmol) in ethanol (50 mL), thiourea (0.76 g, 10 mmol) is added.
-
A catalytic amount of concentrated HCl (0.5 mL) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated NaHCO₃ solution and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from an ethanol/water mixture to afford this compound.
Route B: In-situ Formation via Hantzsch-type Reaction
This approach is a one-pot, three-component reaction where the bromination and cyclization steps occur sequentially. This method is analogous to the in-situ formation of 2-aminodihydrobenzothiazol-7-ones from 1,3-diketones, bromine, and thiourea.[1]
Materials:
-
1,3-Cyclohexanedione
-
Bromine (Br₂)
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
A solution of 1,3-cyclohexanedione (1.12 g, 10 mmol) in ethanol (40 mL) is prepared in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of bromine (1.60 g, 10 mmol) in ethanol (10 mL) is added dropwise to the cooled solution over 30 minutes with constant stirring.
-
After the addition is complete, thiourea (0.76 g, 10 mmol) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is neutralized with a saturated NaHCO₃ solution.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Caption: Comparative workflow of synthetic routes.
References
A Comparative Guide to Alternative Intermediates in the Synthesis of Pramipexole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes for the dopamine agonist Pramipexole, with a focus on the key intermediates that define each pathway. The information presented is intended to assist researchers in selecting the most efficient and scalable method for their specific needs, supported by available experimental data and detailed protocols.
Introduction to Pramipexole Synthesis
Pramipexole, (S)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole, is a crucial medication for the treatment of Parkinson's disease and restless legs syndrome. The stereochemistry at the C6 position is vital for its therapeutic activity, making enantioselective synthesis a key challenge. Traditional synthetic methods often involve the resolution of a racemic mixture, which can be inefficient. This has spurred the development of alternative routes featuring novel intermediates that offer advantages in terms of yield, purity, and scalability. This guide explores and compares these alternatives to the conventional approach.
Comparison of Synthetic Routes and Key Intermediates
The synthesis of Pramipexole can be broadly categorized into several distinct routes, each characterized by its unique intermediates and strategic approach to establishing the final molecular architecture and stereochemistry.
| Synthetic Route | Key Intermediate(s) | Advantages | Disadvantages |
| Traditional Synthesis | Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Well-established and documented. | Requires resolution of racemate, leading to lower overall yield of the desired (S)-enantiomer. |
| Fukuyama Alkylation | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide | High conversion rates, ease of purification, preservation of optical purity, and amenable to telescoping of final steps.[1][2] | Adds an additional step for protection and deprotection of the amino group. |
| Chemoenzymatic Synthesis | (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide | High enantioselectivity (>99% ee), avoids classical resolution.[3] | Can involve longer reaction times and requires specific enzyme availability. |
| Direct Alkylation | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Fewer steps, potentially more economical.[4][5] | Risk of over-alkylation and formation of impurities.[3] |
| Carboxylic Acid Intermediate | 2-Acylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid | Potentially offers a different handle for chemical manipulation and purification. | Limited published data on yields and scalability. |
Experimental Data and Performance Comparison
The following tables summarize the quantitative data available for the key steps in each synthetic route, allowing for a direct comparison of their performance.
Table 1: Fukuyama Alkylation Route - Quantitative Data
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1. Sulfonamide Formation | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, 2-nitrobenzenesulfonyl chloride | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide | >50 (over 4 steps) | High | [1][2] |
| 2. N-Alkylation | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide, n-propyl bromide | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-N-propyl-2-nitrobenzenesulfonamide | High Conversion | High | [1] |
| 3. Deprotection | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-N-propyl-2-nitrobenzenesulfonamide, Thiol | (S)-Pramipexole | - | - | [1] |
| 4. Salt Formation | (S)-Pramipexole, HCl | Pramipexole Dihydrochloride Monohydrate | 70 (from N-propylated sulfonamide) | 94.4 (crude) | [4] |
Table 2: Chemoenzymatic Route - Quantitative Data
| Step | Reactant | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Enzymatic Resolution | rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide | (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide | 31 (overall) | >99 | [3] |
Table 3: Direct Alkylation Route - Quantitative Data
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| N-Alkylation | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, n-propyl tosylate | (S)-Pramipexole | ~65 | - | [4] |
Note: Data for the carboxylic acid intermediate route is not sufficiently detailed in the reviewed literature to be included in a comparative table.
Experimental Protocols
Fukuyama Alkylation Route
Step 1: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide
A solution of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable solvent is treated with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at reduced temperatures. The reaction progress is monitored by HPLC. Upon completion, the product is isolated by filtration and purified.[6]
Step 2: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-N-propyl-2-nitrobenzenesulfonamide
The sulfonamide intermediate is dissolved in an appropriate solvent (e.g., acetonitrile) and reacted with an n-propyl halide (e.g., n-propyl bromide) in the presence of a base such as potassium carbonate. The reaction is heated, and its progress is monitored by HPLC. The product is isolated via extraction and solvent evaporation.[6]
Step 3: Deprotection to yield (S)-Pramipexole
The N-propylated sulfonamide is treated with a thiol reagent (e.g., thioglycolic acid) in the presence of a base to cleave the nitrobenzenesulfonyl protecting group. The resulting Pramipexole base is then isolated and purified.[1]
Chemoenzymatic Route
Enzymatic Resolution of rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
The racemic alcohol is dissolved in a suitable organic solvent system (e.g., acetone/n-hexane). An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase A) are added. The reaction mixture is agitated at room temperature, and the conversion is monitored by chiral HPLC. The enantiomerically enriched (S)-alcohol is separated from the acylated (R)-enantiomer by chromatography.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to Pramipexole.
Caption: Traditional synthesis of Pramipexole.
Caption: Fukuyama alkylation route to Pramipexole.
Caption: Chemoenzymatic route to a key Pramipexole intermediate.
Conclusion
The synthesis of Pramipexole has evolved from traditional methods relying on the resolution of racemates to more sophisticated and efficient strategies. The Fukuyama alkylation route offers a scalable and high-yielding process with excellent control over stereochemistry. The chemoenzymatic approach provides an elegant solution for obtaining enantiopure intermediates, albeit with considerations for reaction time and enzyme availability. Direct alkylation presents a more streamlined but potentially less selective alternative. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or manufacturer, balancing factors such as yield, purity, cost, and scalability. Further research into the carboxylic acid intermediate pathway may reveal it as another viable option in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates | MDPI [mdpi.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2007075095A1 - Process for the preparation of pramipexole base and/or its salts - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Synthesis of Pramipexole: An Examination of Efficacy from Different Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic efficacy for producing Pramipexole, a dopamine D2/D3 receptor agonist, via two prominent chemical pathways originating from the key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. The comparison focuses on key performance indicators such as reaction yield, final product purity, and impurity profiles, supported by experimental data from published literature. Detailed experimental protocols for both synthesis and analysis are provided to facilitate reproducibility and further investigation.
Introduction
Pramipexole, (S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazole, is a critical therapeutic agent for managing Parkinson's disease and Restless Legs Syndrome.[1] The efficiency and purity of synthesized Pramipexole are paramount for its therapeutic efficacy and safety. Different synthetic strategies can lead to variations in yield, impurity profiles, and overall process scalability. This guide focuses on two major synthetic routes commencing from the common chiral intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole: Reductive Amination and Fukuyama Alkylation .
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to Pramipexole from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
| Parameter | Reductive Amination | Fukuyama Alkylation |
| Starting Material | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole |
| Key Reagents | n-propanal, Sodium borohydride | 2-Nitrobenzenesulfonyl chloride, Propyl bromide, Thioglycolic acid |
| Overall Yield | ~90% (as dihydrochloride monohydrate) | >50% (over four steps as crude dihydrochloride monohydrate)[1][2] |
| Crude Purity (HPLC) | Not explicitly reported | 94.4% (as dihydrochloride monohydrate)[1][2] |
| Final Purity (HPLC) | >99.9% (after recrystallization) | 99.8% (after two crystallizations)[2] |
| Key Impurities | Dialkylated impurity (tertiary amine) | Minimal dialkylation reported |
| Process Scalability | Favorable | Reported as a scalable process[1] |
| Safety Considerations | Use of sodium borohydride | Use of thioglycolic acid and 2-nitrobenzenesulfonyl chloride |
Experimental Protocols
Synthesis of Pramipexole via Reductive Amination
This protocol is adapted from a patented process for producing high-purity Pramipexole dihydrochloride.
Materials:
-
(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
-
Methanol
-
Dichloromethane
-
n-propanal
-
Sodium borohydride
-
Sulfuric acid
-
20% Sodium hydroxide solution
-
Ethyl acetate
-
Concentrated hydrochloric acid
Procedure:
-
In a reaction flask, dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (100 g) in a mixture of dichloromethane (1500 ml) and methanol (1500 ml) at 25-30°C.
-
Cool the mixture to 3-8°C.
-
Add sulfuric acid (8.69 g), n-propanal (13.98 ml), and sodium borohydride (2.46 g). Stir for 20-30 minutes at 3-8°C.
-
Add n-propanal (41.94 g) and sodium borohydride (7.38 g) in three portions at 3-8°C.
-
After the reaction is complete, add dilute hydrochloric acid to terminate the reaction.
-
Adjust the pH to 14 with a 20% sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Concentrate the organic layer and add methanol.
-
Add concentrated hydrochloric acid dropwise to precipitate the dihydrochloride salt.
-
Cool to 10°C to complete crystallization.
-
Filter and dry the product to obtain Pramipexole dihydrochloride monohydrate.
-
Recrystallize the product from a suitable solvent system to achieve a purity of >99.9%.
Synthesis of Pramipexole via Fukuyama Alkylation
This protocol is based on a novel and scalable synthesis of Pramipexole.[2]
Materials:
-
(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole ((S)-8)
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Potassium carbonate (K2CO3)
-
Propyl bromide
-
Acetonitrile
-
Thioglycolic acid
-
Lithium hydroxide (LiOH)
-
Ethanol
-
Dichloromethane
-
1.0 M Sodium hydroxide (NaOH) solution
-
Gaseous hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide (11)
-
Dissolve 2-nitrobenzenesulfonyl chloride (390 g) in THF (4.0 L) and cool to -10°C.
-
Add TEA (740 g) and (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (327 g).
-
Allow the mixture to warm to 25°C and react for 1 hour.
-
Filter off the precipitated triethylammonium chloride.
-
Concentrate the filtrate, add water, and distill off the remaining organic solvent to precipitate the product.
-
Filter and dry the solid to obtain sulfonamide 11 (Yield: 94.6%, HPLC Purity: >98%).[2]
Step 2: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide (12)
-
Suspend sulfonamide 11 (1.770 g) and K2CO3 (2.856 g) in acetonitrile (40 ml) and heat to 60°C.
-
Add propyl bromide (0.9 ml) and monitor the reaction to completion.
-
Work up the reaction mixture to obtain N-propyl sulfonamide 12 (Yield: 89%).[2]
Step 3: Deprotection to form Pramipexole (1) and Conversion to Dihydrochloride Salt (2)
-
Prepare a solution of LiOH (288 g) in ethanol (2.35 L) and cool to 0-5°C.
-
Add thioglycolic acid (720 g) while maintaining the temperature below 25°C.
-
Add the ethanolic solution of N-propyl sulfonamide 12 (containing 590 g).
-
After the reaction is complete, replace ethanol with dichloromethane and perform an alkaline extraction with 1.0 M NaOH to remove the thioglycolic acid byproduct.
-
Collect and concentrate the organic phases containing Pramipexole base.
-
Add ethanol and water, then pass gaseous HCl through the solution to precipitate crude Pramipexole dihydrochloride monohydrate. (Yield from 12 : 70%, HPLC Purity: 94.4%).[2]
-
Perform two rounds of crystallization to achieve a final purity of 99.8%.[2]
Analytical Protocol: HPLC Method for Purity and Impurity Profiling
This High-Performance Liquid Chromatography (HPLC) method is suitable for determining the purity of Pramipexole and identifying related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of a suitable buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 264 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of Pramipexole and any known impurities at appropriate concentrations in the mobile phase.
-
Prepare the sample solution of the synthesized Pramipexole in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of Pramipexole and any impurities.
-
Calculate the purity of the Pramipexole sample based on the peak areas. The relative retention times of known impurities can be used for their identification.
Visualizations
Synthetic Pathways
Caption: Comparative Synthetic Pathways to Pramipexole.
Experimental Workflow for Synthesis and Analysis
Caption: General Experimental Workflow for Comparison.
Signaling Pathway of Pramipexole
Caption: Pramipexole's Dopaminergic Signaling Pathway.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
Introduction
The reliable quantification of pharmaceutical compounds is critical for drug development and quality control. For novel or intermediate compounds like 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, establishing robust and reproducible analytical methods is a foundational requirement. Cross-validation of these methods ensures consistency and accuracy when transferring techniques between laboratories or when comparing results from different analytical platforms.[1][2] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.
While specific cross-validation studies for this particular compound are not publicly available, this guide presents a hypothetical comparison based on established validation principles and typical performance characteristics for these methods. The experimental protocols and data are illustrative, designed to guide researchers in setting up their own validation and comparison studies.
Core Analytical Methodologies
Two primary analytical methods are proposed for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust technique for quantifying compounds with a suitable chromophore. It is often used for routine quality control, purity assessment, and stability testing.
-
LC-MS/MS: A highly sensitive and selective method ideal for bioanalysis, impurity profiling at trace levels, and as a reference method. Its specificity makes it invaluable for complex matrices.
The cross-validation process involves comparing the performance of these two distinct methods to ensure that they produce comparable and reliable data within defined acceptance criteria.[3]
Experimental Protocols
Detailed methodologies for each analytical technique are presented below. These protocols serve as a starting point for method development and validation.
Method 1: HPLC-UV Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol at 1.0 mg/mL. Working standards for the calibration curve (e.g., 1-100 µg/mL) are prepared by serial dilution in the mobile phase.
-
System Suitability: Before analysis, the system is conditioned. System suitability is confirmed by injecting a standard solution (e.g., 20 µg/mL) five times. Acceptance criteria typically include a relative standard deviation (%RSD) of peak areas of ≤ 2.0% and a tailing factor of ≤ 2.0.[2]
Method 2: LC-MS/MS Protocol
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 5% B to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: The precursor ion ([M+H]⁺) for the compound would be determined, followed by optimization of fragment ions for Multiple Reaction Monitoring (MRM). For a molecule with the formula C₇H₇BrN₂OS (MW: 247.11), the precursor would be m/z 248.0. Hypothetical transitions would be established (e.g., 248.0 -> 189.0 for quantification, 248.0 -> 147.0 for confirmation).
-
Standard Preparation: A stock solution is prepared as in the HPLC-UV method. Working standards for the calibration curve are prepared over a lower concentration range suitable for MS detection (e.g., 0.1-100 ng/mL).
Method Validation and Comparison Data
The following tables summarize hypothetical performance data from the validation of each method. These parameters are essential for comparing the methods and ensuring they are fit for their intended purpose.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | > 0.9992 | > 0.9995 | r² ≥ 0.999 |
| Calibration Model | Linear | Linear | - |
Table 2: Accuracy and Precision
| Quality Control Level | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Accuracy (% Recovery) / Precision (%RSD) | Accuracy (% Recovery) / Precision (%RSD) | Accuracy: 85-115% (LQC), 90-110% (MQC, HQC)Precision: ≤ 15% RSD | |
| LQC (Low) | 103.5% / 4.8% | 101.2% / 6.5% | |
| MQC (Medium) | 98.9% / 3.1% | 99.5% / 4.2% | |
| HQC (High) | 101.2% / 2.5% | 100.8% / 3.8% |
Table 3: Sensitivity and Selectivity
| Parameter | HPLC-UV | LC-MS/MS | Comments |
| LOD (Limit of Detection) | 0.3 µg/mL | 0.03 ng/mL | LC-MS/MS is significantly more sensitive. |
| LOQ (Limit of Quantitation) | 1.0 µg/mL | 0.1 ng/mL | Defines the lower end of the calibration range. |
| Selectivity | Moderate | High | HPLC-UV may be susceptible to co-eluting impurities. MS/MS provides superior selectivity via MRM. |
Visualization of Workflows and Logic
Diagram 1: Analytical Method Workflow
The following diagram illustrates the general workflow for analyzing a sample using either the HPLC-UV or LC-MS/MS method.
Caption: General workflow for sample analysis from preparation to final reporting.
Diagram 2: Cross-Validation Logic
This diagram outlines the logical process for performing a cross-validation study between the two proposed analytical methods.
Caption: Decision-making flowchart for the cross-validation of two analytical methods.
Conclusion
This guide outlines a framework for the comparison and cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound. The HPLC-UV method offers robustness and simplicity for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity, making it suitable for more demanding applications. A successful cross-validation, following the logic outlined, demonstrates the interchangeability of the methods within defined limits and provides a high degree of confidence in the analytical data generated, which is a cornerstone of regulatory compliance and successful drug development.[1][4]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
Unraveling the Biological Potency of Benzothiazole Scaffolds: A Comparative Analysis of Positional Isomerism
A deep dive into the structure-activity relationships of benzothiazole derivatives reveals that the strategic placement of functional groups on the core ring structure profoundly influences their biological efficacy. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a comparative perspective on the antimicrobial, anticancer, and enzyme-inhibitory activities of these versatile heterocyclic compounds, with a particular focus on the impact of positional isomerism.
While direct comparative studies on unsubstituted benzothiazolone isomers are limited in publicly available literature, a comprehensive analysis of substituted benzothiazole and benzothiazolone derivatives provides critical insights into how isomeric positioning dictates their pharmacological profiles. Benzothiazoles, a fusion of a benzene and a thiazole ring, serve as a privileged scaffold in medicinal chemistry, lending themselves to a wide array of chemical modifications that can fine-tune their biological actions.[1][2][3] This analysis underscores the significance of substituent placement in the rational design of novel therapeutic agents.
Comparative Analysis of Antimicrobial Activity
The antibacterial and antifungal potency of benzothiazole derivatives is a key area of investigation. The position of various substituents on the benzothiazole ring has been shown to significantly impact their efficacy against a range of microbial pathogens.
Quantitative Data on Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted benzothiazole derivatives, illustrating the influence of substituent positioning on their antibacterial activity.
| Compound Class | Substituent and Position | Bacterial Strain | MIC (µg/mL) | Reference |
| Isatin-Benzothiazole Derivatives | 5-Nitro (on isatin) | E. coli | 3.1 | [4] |
| Isatin-Benzothiazole Derivatives | 5-Nitro (on isatin) | P. aeruginosa | 6.2 | [4] |
| Amino-benzothiazole Schiff bases | 2-Hydroxy (on benzylidene) | E. coli | 15.62 | [4] |
| Amino-benzothiazole Schiff bases | 2-Hydroxy (on benzylidene) | P. aeruginosa | 15.62 | [4] |
| Sulfonamide-benzothiazole analogs | Not specified | P. aeruginosa | 3.1 - 6.2 | [4] |
| Sulfonamide-benzothiazole analogs | Not specified | S. aureus | 3.1 - 6.2 | [4] |
| Sulfonamide-benzothiazole analogs | Not specified | E. coli | 3.1 - 6.2 | [4] |
| 2-Arylbenzothiazole analogs | Not specified | E. faecalis | ~1 | [4] |
| 2-Arylbenzothiazole analogs | Not specified | K. pneumoniae | 1.04 - 2.03 | [4] |
Note: The data presented are for substituted benzothiazole derivatives and not direct isomers of benzothiazolone. The position indicated for the isatin and Schiff base derivatives refers to the substituent on an appended ring system, which in turn influences the overall activity of the benzothiazole compound.
Comparative Analysis of Anticancer Activity
Benzothiazole derivatives have emerged as a promising class of anticancer agents, with their cytotoxic activity being highly dependent on the nature and position of substituents on the benzothiazole core.
Quantitative Data on Anticancer Activity
The table below presents the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values for various benzothiazole derivatives against several human cancer cell lines, highlighting the impact of substituent placement.
| Derivative Class | Compound/Substituent and Position | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | |
| Fluorinated 2-Arylbenzothiazoles | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [2] |
| Nitro-substituted Benzothiazole | Nitro group | HepG2 (Liver) | 56.98 (24h) | [5] |
| Fluoro-substituted Benzothiazole | Fluorine group | HepG2 (Liver) | 59.17 (24h) | [6] |
| Naphthalimide-benzothiazole derivative | 6-position substitution | HT-29 (Colon) | 3.72 ± 0.3 | [7] |
| Naphthalimide-benzothiazole derivative | 6-position substitution | A549 (Lung) | 4.074 ± 0.3 | [7] |
| Naphthalimide-benzothiazole derivative | 6-position substitution | MCF-7 (Breast) | 7.91 ± 0.4 | [7] |
| Indole based semicarbazide benzothiazole | Chloro at 2-position of indole | HT-29 (Colon) | 0.024 | [7] |
| Indole based semicarbazide benzothiazole | Chloro at 2-position of indole | H460 (Lung) | 0.29 | [7] |
Note: The data illustrates that substitutions at the 2, 5, and 6-positions of the benzothiazole ring system are critical for anticancer activity.
Comparative Analysis of Enzyme Inhibition
Benzothiazolone and its derivatives are also known to be effective enzyme inhibitors, with their inhibitory potency and selectivity being influenced by the substitution pattern on the benzothiazolone core.
Quantitative Data on Enzyme Inhibition
The following table summarizes the IC50 values of various benzothiazolone derivatives against different enzymes.
| Compound Class | Target Enzyme | Substituent Information | IC50 | Reference |
| Benzothiazolone Derivatives | Butyrylcholinesterase (BChE) | M13 (6-methoxy indole group) | 1.21 µM | [8] |
| Benzothiazolone Derivatives | Butyrylcholinesterase (BChE) | M2 | 1.38 µM | [8] |
| Benzothiazole Derivatives | Acetylcholinesterase (AChE) | Compound 4f | 23.4 ± 1.1 nM | [9] |
| Benzothiazole Derivatives | Monoamine Oxidase B (MAO-B) | Compound 4f | 40.3 ± 1.7 nM | [9] |
| Benzothiazole-phenyl analogs | Soluble epoxide hydrolase (sEH) | Trifluoromethyl at ortho/para | - | [10] |
| Benzothiazole-phenyl analogs | Fatty acid amide hydrolase (FAAH) | Trifluoromethyl at ortho/para | - | [10] |
Note: The data indicates that substitutions at various positions of the benzothiazolone/benzothiazole ring can lead to potent and selective enzyme inhibitors. For instance, a derivative with a propionyl group at the 6th position of the benzothiazolone ring showed improved affinity and selectivity for the σ1 receptor subtype.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Antibacterial Activity Assessment: Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Test Compound: The benzothiazolone isomer is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using a liquid handling system to achieve a range of concentrations.
-
Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density.
-
Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the bacterial suspension. A well with only the growth medium and inoculum serves as a positive control, while a well with uninoculated medium serves as a negative control.[1]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure absorbance.[1]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazolone isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[2]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
This guide provides critical safety, handling, and disposal procedures for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, ensuring the well-being of laboratory personnel and adherence to safety protocols. This compound is an intermediate in the preparation of Pramipexole.
Hazard Identification and GHS Classification:
This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its potential hazards before handling.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and irritation[1]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects eyes from serious irritation upon contact[1]. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure[1]. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. | Prevents respiratory tract irritation[1]. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation[1].
-
Ensure safety shower and eyewash stations are readily accessible and have been recently tested.
2. Personal Preparation:
-
Don the required PPE as specified in the table above.
-
Inspect all PPE for integrity before use.
3. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
Prevent contact with skin and eyes[1].
-
Weigh and transfer the material carefully to avoid generating dust.
-
Wash hands thoroughly after handling, even if gloves were worn[1].
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[1].
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
-
Ingestion: Although not a primary route of occupational exposure, if swallowed, rinse mouth and seek medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Procedure:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not allow the product to enter drains, other waterways, or soil[1].
3. Contaminated Materials:
-
All disposable PPE (gloves, etc.) and any materials used for cleaning spills should be collected in a sealed bag and disposed of as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
